Diisopropylamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1808. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-propan-2-ylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAZVWXGWMBUGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945341 | |
| Record name | N-(Propan-2-yl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
819-79-4, 22675-80-5 | |
| Record name | 2-Propanamine, N-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=819-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropylamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Propan-2-yl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropylamine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical and Chemical Properties of Diisopropylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of diisopropylamine hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines where this compound is of interest.
Chemical Identity
This compound is the hydrochloride salt of diisopropylamine, a secondary amine. It is a white to almost white crystalline powder.
| Identifier | Value |
| Chemical Name | N-propan-2-ylpropan-2-amine;hydrochloride |
| Synonyms | Diisopropylammonium chloride, Bis(isopropyl)ammonium chloride |
| CAS Number | 819-79-4 |
| Molecular Formula | C₆H₁₆ClN |
| Molecular Weight | 137.65 g/mol [1] |
| Chemical Structure | |
|  |
| Appearance | White to almost white powder or crystals | [2] |
| Melting Point | 210 - 220 °C | [1] |
| Boiling Point | Not applicable (decomposes) | |
| Solubility | Soluble in water. Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[2][3] | [2][3] |
| Hygroscopicity | Hygroscopic |
Chemical Properties
The chemical behavior of this compound is dictated by the diisopropylammonium cation.
| Property | Value | Source(s) |
| pKa (of the conjugate acid) | 11.07 (for diisopropylammonium ion) | |
| Stability | Stable under recommended storage conditions. | |
| Reactivity | Reacts with strong bases to liberate the free amine, diisopropylamine. It is incompatible with strong oxidizing agents. |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
| Spectroscopy | Data Summary |
| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the methine proton of the isopropyl groups, as well as a broad signal for the N-H protons. The chemical shifts will be influenced by the solvent used.[4] |
| FTIR | The infrared spectrum will exhibit characteristic absorption bands for N-H stretching (typically broad in the 2700-2400 cm⁻¹ region for amine salts), C-H stretching (around 2900-3000 cm⁻¹), and N-H bending vibrations. |
Experimental Protocols
The following are detailed methodologies for the determination of key properties of this compound.
A common method for the preparation of amine hydrochlorides involves the reaction of the free amine with hydrochloric acid.
Procedure:
-
Dissolve diisopropylamine in a suitable anhydrous solvent, such as diethyl ether or isopropanol, in a flask equipped with a magnetic stirrer and a gas inlet.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the cooled solution, or add a stoichiometric amount of a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
The this compound will precipitate out of the solution as a white solid.
-
Collect the precipitate by filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum to yield pure this compound.
The melting point is determined using a capillary melting point apparatus.
Procedure:
-
Finely powder a small amount of dry this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-15 °C per minute for a preliminary determination.
-
For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion). This range is the melting point.
This protocol provides a method for qualitatively assessing the solubility in various solvents.
Procedure:
-
To approximately 1 mL of the solvent (water, methanol, DMSO) in a small test tube, add a small, accurately weighed amount (e.g., 10 mg) of this compound at a controlled temperature (e.g., 25 °C).
-
Vigorously agitate the mixture for 1-2 minutes.
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid dissolves completely, add another portion of the solute and repeat the process until the solution is saturated.
-
Based on the amount of solute that dissolves, the solubility can be qualitatively described (e.g., soluble, slightly soluble).
The pKa of the diisopropylammonium ion can be determined by titrating a solution of this compound with a strong base.
Procedure:
-
Prepare a standard solution of this compound of known concentration (e.g., 0.1 M) in deionized water.
-
Calibrate a pH meter using standard buffer solutions.
-
Place a known volume of the this compound solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Plot the pH of the solution versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the diisopropylammonium ions have been neutralized.
¹H NMR Spectroscopy:
-
Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer. The spectrum should be referenced to an internal standard (e.g., TMS or the residual solvent peak).
FTIR Spectroscopy:
-
Prepare a KBr pellet by thoroughly grinding a small amount of this compound (approx. 1-2 mg) with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).
-
Press the mixture in a die under high pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Visualization of Chemical Relationships
The following diagram illustrates the simple acid-base reaction for the formation of this compound from its parent amine, diisopropylamine, and hydrochloric acid.
Caption: Formation of this compound.
Safety, Handling, and Storage
Safety: this compound is harmful if swallowed and causes skin and serious eye irritation. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling this compound. Work in a well-ventilated area.
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong bases and oxidizing agents. The compound is hygroscopic and should be protected from moisture.
This guide is intended to be a comprehensive resource for professionals working with this compound. For further information, consulting the primary literature and safety data sheets is recommended.
References
Diisopropylamine Hydrochloride: A Technical Guide for Researchers
CAS Number: 819-79-4
Chemical Structure:
-
IUPAC Name: N-propan-2-ylpropan-2-amine;hydrochloride
-
Molecular Formula: C₆H₁₅N·HCl
-
Molecular Weight: 137.65 g/mol
-
SMILES: CC(C)NC(C)C.Cl
This technical guide provides an in-depth overview of diisopropylamine hydrochloride, a compound of interest for researchers, scientists, and drug development professionals. The following sections detail its chemical properties, relevant experimental protocols, and known biological activities, with a focus on its metabolic relationship to the inhibition of the pyruvate dehydrogenase kinase 4 (PDK4) signaling pathway.
Chemical and Physical Properties
This compound is the hydrochloride salt of diisopropylamine, a secondary amine. It is a white to almost white crystalline powder. Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Melting Point | 210 - 218 °C | |
| Water Solubility | Soluble | |
| Storage Temperature | Room Temperature (Recommended <15°C in a cool, dark place) | |
| Stability | Hygroscopic, store under inert gas |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of diisopropylamine, the precursor to its hydrochloride salt, involves the reductive amination of acetone with ammonia.
Protocol for Synthesis of Diisopropylamine:
-
Reaction Setup: In a fixed-bed microreactor, combine acetone, ammonia, and hydrogen gas.
-
Catalyst: Employ a catalyst mixture of nickel, copper, and clay.
-
Reaction Conditions: Maintain the reaction temperature between 150-220°C under normal pressure.
-
Conversion: This process typically achieves an acetone conversion rate of 98%.
-
Purification: The resulting crude product, a mixture of mono- and diisopropylamine, is purified by rectification to yield pure diisopropylamine.
-
Salt Formation: To obtain this compound, the purified diisopropylamine is then reacted with hydrochloric acid in a suitable solvent, followed by crystallization.
Analytical Methods for Diisopropylamine Quantification
Accurate quantification of diisopropylamine is crucial in various research and development settings. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed methods.
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol:
This protocol is adapted for the simultaneous determination of residual diisopropylamine (DIPA) and other amines in an active pharmaceutical ingredient (API).
-
Instrumentation: An Agilent 7890 GC system equipped with a flame ionization detector (FID) and an autosampler is used.
-
Column: An Agilent CP-Volamine column (30 m × 0.32 mm, 5 μm film) provides good resolution for volatile amines.
-
Inlet Liner: A Restek Siltek® liner is recommended to improve sensitivity.
-
Sample Preparation:
-
Prepare a stock solution of diisopropylamine in a suitable solvent (e.g., acetonitrile).
-
Create standard and linearity solutions by diluting the stock solution to the desired concentrations (e.g., 3 to 16 μg/mL).
-
Dissolve the API sample in the same solvent to a known concentration (e.g., 25 mg/mL).
-
-
Chromatographic Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 220°C at 20°C/min, and hold for 2 minutes.
-
Detector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate.
-
-
Data Analysis: Quantify the amount of diisopropylamine in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
High-Performance Liquid Chromatography (HPLC) Protocol:
This protocol outlines a reverse-phase HPLC method for the analysis of diisopropylamine.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A Newcrom R1 reverse-phase column is suitable for this application.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water containing an acidic modifier. For non-MS detection, phosphoric acid can be used. For Mass Spectrometry (MS) compatible methods, formic acid should be substituted.
-
Sample Preparation: Dissolve the sample containing diisopropylamine in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance of diisopropylamine or a derivatized form.
-
Injection Volume: Typically 10-20 µL.
-
-
Data Analysis: As with GC, quantification is achieved by comparing the peak area of the analyte to a standard curve.
Biological Activity and Signaling Pathways
While this compound itself has been investigated for its hypotensive effects, a significant body of research into its mechanism of action is linked to its role as a metabolite of diisopropylamine dichloroacetate (DADA). DADA is known to be metabolized into diisopropylamine (DIPA) and dichloroacetate (DCA). The dichloroacetate component is a known inhibitor of pyruvate dehydrogenase kinase (PDK), which plays a crucial role in cellular metabolism.
Hypotensive Effects of this compound
Clinical studies have demonstrated the blood pressure-lowering effects of this compound in hypertensive patients.
Hemodynamic Effects of Intravenous this compound in Hypertensive Patients:
| Parameter | Change from Baseline |
| Systolic Blood Pressure | -15% |
| Diastolic Blood Pressure | -9% |
| Mean Arterial Pressure | -15% |
| Blood Pressure Amplitude | -25% |
| Stroke Volume | -22% |
| Cardiac Output | -19% |
| Total Peripheral Resistance | +13% (statistically insignificant) |
Data from a study involving the rapid intravenous application of 100 mg of this compound in 10 non-pregnant hypertensive patients.
Role in Cellular Metabolism via PDK4 Inhibition
Diisopropylamine dichloroacetate (DADA) has been shown to be an inhibitor of pyruvate dehydrogenase kinase 4 (PDK4). PDK4 is a key regulatory enzyme that phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex. The PDH complex is a critical gateway for the entry of pyruvate into the tricarboxylic acid (TCA) cycle for cellular respiration. By inhibiting PDK4, DADA effectively activates the PDH complex, promoting oxidative phosphorylation over glycolysis.
Metabolism and Signaling Pathway of Diisopropylamine Dichloroacetate (DADA):
Caption: Metabolism of DADA and subsequent inhibition of the PDK4/PDH pathway.
This pathway highlights how the metabolic breakdown of DADA leads to the production of dichloroacetate, which in turn modulates a key enzymatic checkpoint in cellular energy metabolism. This mechanism is of significant interest in various therapeutic areas, including metabolic disorders and oncology.
Pharmacokinetics
Pharmacokinetic data for this compound is limited. However, studies on diisopropylamine dichloroacetate (DADA) in horses provide some insight into the behavior of its metabolite, diisopropylamine (DIPA).
Pharmacokinetic Parameters of Diisopropylamine (DIPA) in Horses following DADA Administration:
| Parameter | Finding |
| Major Metabolite | Diisopropylamine (DIPA) is the major metabolite of DADA found in equine urine. |
| Detection in Blood | Neither DADA nor DIPA were detectable |
A Technical Guide to the Solubility of Diisopropylamine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisopropylamine hydrochloride (DIPA HCl) is a secondary amine salt utilized in various chemical syntheses, including as a precursor for catalysts and in the formation of active pharmaceutical ingredients. A comprehensive understanding of its solubility in organic solvents is critical for its effective application in reaction chemistry, purification processes, and formulation development. This technical guide provides an overview of the known solubility characteristics of this compound, alongside detailed experimental protocols for the quantitative determination of its solubility, enabling researchers to generate precise and reliable data tailored to their specific laboratory conditions and solvent systems.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 819-79-4 | [1] |
| Molecular Formula | C₆H₁₆ClN | [1] |
| Molecular Weight | 137.65 g/mol | [2] |
| Appearance | White to almost white powder or crystals | [1] |
| Melting Point | 216-218 °C | [1] |
Solubility Profile of this compound
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. The available information is primarily qualitative. As a salt, its solubility is governed by the high lattice energy of the crystal and the ability of the solvent to solvate the diisopropylammonium and chloride ions. Generally, polar solvents are more effective at solvating these ions and overcoming the lattice energy compared to nonpolar solvents.
The following table summarizes the available qualitative solubility data for this compound.
| Solvent | CAS Number | Qualitative Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble | [1][3] |
| Methanol | 67-56-1 | Slightly Soluble | [1][3] |
| Water | 7732-18-5 | Slightly Soluble | [1][3] |
It is important to note that "slightly soluble" is a qualitative term and the actual solubility can vary significantly with temperature and the presence of other solutes. For precise applications, experimental determination of solubility is strongly recommended.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents. These protocols are based on established methods for determining the solubility of pharmaceutical salts.[4][5][6]
Thermodynamic Solubility Determination via the Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials and Equipment:
-
This compound
-
Organic solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or another appropriate analytical instrument.
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume of the organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent to quantify the sample.
-
-
Calculation:
-
The solubility is calculated from the measured concentration, taking into account the dilution factor. The result is typically expressed in mg/mL or g/L.
-
Gravimetric Method for Solubility Determination
This method provides a direct measurement of solubility based on the mass of the dissolved solid.[7]
Materials and Equipment:
-
This compound
-
Organic solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed, solvent-resistant container (e.g., glass petri dish)
-
Vacuum oven or desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Follow steps 1 and 2 from the Shake-Flask Method to prepare a saturated solution and achieve equilibrium.
-
-
Sample Collection:
-
After equilibration and settling of the excess solid, carefully withdraw a known volume or mass of the clear supernatant using a pre-calibrated pipette or a syringe.
-
Filter the sample through a syringe filter into a pre-weighed container.
-
-
Solvent Evaporation:
-
Place the container with the filtered solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Alternatively, the solvent can be evaporated under a stream of inert gas or in a desiccator.
-
-
Weighing:
-
Once the solvent has completely evaporated, cool the container to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the container with the dried residue.
-
-
Calculation:
-
The mass of the dissolved this compound is the final mass of the container minus its initial tare mass.
-
The solubility can be expressed as mass of solute per volume of solvent (e.g., g/L) or mass of solute per mass of solvent (e.g., g/100 g solvent).
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound using the Shake-Flask Method.
Caption: A flowchart of the shake-flask method for solubility.
Conclusion
While quantitative solubility data for this compound in organic solvents is sparse, this guide provides robust and validated experimental protocols to enable researchers to generate this critical data. The choice of the experimental method will depend on the available analytical instrumentation and the required precision. Accurate solubility data is fundamental for the successful design of synthetic routes, purification strategies, and the development of formulations involving this compound.
References
- 1. This compound | 819-79-4 [chemicalbook.com]
- 2. This compound | 819-79-4 | AAA81979 [biosynth.com]
- 3. This compound CAS#: 819-79-4 [m.chemicalbook.com]
- 4. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmatutor.org [pharmatutor.org]
- 7. pharmajournal.net [pharmajournal.net]
An In-depth Technical Guide to the Physicochemical Properties of Diisopropylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of diisopropylamine hydrochloride. It includes a summary of reported values, detailed experimental protocols for their determination, and a discussion on the thermal behavior of amine salts.
Physicochemical Data of this compound
This compound is a white to almost white crystalline solid.[1][2] Its thermal properties are critical for its handling, storage, and application in research and pharmaceutical development.
Data Summary
The following table summarizes the reported melting point of this compound from various sources.
| Physical Property | Value | References |
| Melting Point | 210 °C | [3] |
| 215.0 - 220.0 °C | ||
| 216 - 218 °C | [1][2][4] |
Boiling Point and Thermal Decomposition
A boiling point for this compound is not typically reported as it is a salt. Ionic compounds like amine hydrochlorides have strong intermolecular forces and tend to decompose at high temperatures rather than boil at atmospheric pressure. The thermal stability and potential for decomposition should be considered when heating this compound.
In contrast, the free base, diisopropylamine, is a liquid at room temperature with a reported boiling point. It is crucial to distinguish between the salt and the free amine, as their physical properties are significantly different.
Experimental Protocols for Thermal Analysis
Accurate determination of the melting point is essential for the characterization and purity assessment of this compound.
Melting Point Determination via the Capillary Method
This protocol describes the standard procedure for measuring the melting point range of a solid organic compound.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the this compound sample is finely crushed into a powder using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until 2-3 mm of tightly packed sample is in the bottom of the tube.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation:
-
The apparatus is heated at a rapid rate initially to approach the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute approximately 20 °C below the anticipated melting point.
-
The sample is observed carefully through the magnifying lens.
-
-
Recording the Melting Range:
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.
-
-
Purity Assessment: A narrow melting range (typically less than 2°C) is indicative of a pure compound. Impurities tend to lower the melting point and broaden the melting range.
Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of the melting point.
Caption: Workflow for Melting Point Determination.
References
An In-depth Technical Guide to the 1H NMR Spectrum of Diisopropylamine Hydrochloride
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of diisopropylamine hydrochloride. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document outlines the characteristic spectral data, a detailed experimental protocol for acquiring the spectrum, and a visual representation of the spin-spin coupling interactions.
Spectral Data Summary
The 1H NMR spectrum of this compound exhibits three distinct signals corresponding to the different proton environments in the molecule. Due to the symmetry of the diisopropylammonium cation, the two isopropyl groups are chemically equivalent.
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| (CH₃)₂CH | 1.49 | Doublet | 12H | ~6.3 |
| (CH₃)₂CH | 3.41 | Septet | 2H | ~6.3 |
| NH₂ ⁺ | 9.1 | Broad Singlet | 2H | N/A |
Note: The chemical shifts and coupling constants are based on data reported in CDCl₃ at 90 MHz. The coupling constant is inferred from data for the free amine, as it is expected to be similar and consistent with typical vicinal coupling in alkyl systems.
Experimental Protocol
This section details the methodology for the preparation and acquisition of a high-quality 1H NMR spectrum of this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of CDCl₃ to the tube.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube several times to ensure the complete dissolution of the sample. A clear, homogeneous solution should be obtained.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent magnetic field distortions.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A standard NMR spectrometer with a proton frequency of 90 MHz or higher can be used.
-
Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the proton frequency, and the magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the CDCl₃.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: Acquire a suitable number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm) as a secondary reference.
-
Integration: Integrate the area under each signal to determine the relative number of protons.
-
Visualization of Spin-Spin Coupling
The following diagram illustrates the spin-spin coupling interactions within the diisopropylammonium cation, which give rise to the observed signal multiplicities.
The diagram shows that the twelve equivalent methyl (CH₃) protons are coupled to the two equivalent methine (CH) protons, resulting in a doublet for the methyl signal and a septet for the methine signal. The two protons on the nitrogen (NH₂⁺) are typically observed as a broad singlet due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom; therefore, their coupling to the methine protons is not resolved.
Handling and storage precautions for Diisopropylamine hydrochloride
An In-depth Technical Guide to the Handling and Storage of Diisopropylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential precautions for the safe handling and storage of this compound. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research materials.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health and safety risks. It is harmful if swallowed and can cause skin and eye irritation.[1] The free base, Diisopropylamine, is classified as a highly flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, is toxic if inhaled, and may cause respiratory irritation.[2][3] While the hydrochloride salt form may have different physical properties, it is prudent to handle it with similar precautions, especially regarding personal exposure.
Handling Precautions
When working with this compound, it is imperative to use appropriate personal protective equipment (PPE) and to work in a well-ventilated area, preferably under a chemical fume hood.[4]
Engineering Controls:
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][4][5]
-
Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[6][7] Standard safety glasses are not sufficient.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[4][6] Safety equipment suppliers can provide recommendations on the most protective materials.
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for ammonia and organic ammonia derivatives.[4]
General Hygiene Practices:
-
Do not eat, drink, or smoke in areas where this compound is handled, stored, or processed.[2][6][7]
-
Wash hands thoroughly after handling and before breaks.[2][5]
-
Remove and wash contaminated clothing before reuse.[5]
Storage Requirements
Proper storage of this compound is crucial to maintain its stability and to prevent hazardous situations.
-
General Storage: Store in a cool, dry, well-ventilated place.[2][4][8]
-
Container Integrity: Keep containers tightly closed.[2][4][7]
-
Temperature: One supplier specifies a storage temperature of 2°C - 8°C.[1] Another general recommendation is to store below 38°C.
-
Inert Atmosphere: For optimal stability, store under a nitrogen blanket.[1]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and sources of ignition.[4][6][8] It should be stored in an area designated for flammable materials.[4][5]
Accidental Release and First Aid Measures
Accidental Release: In the event of a spill, evacuate personnel from the area and ensure adequate ventilation.[4][5] Remove all sources of ignition.[2][5][7] The spilled material should be absorbed with an inert, non-combustible material such as sand or diatomaceous earth and collected in a suitable, closed container for disposal.[2][4]
First Aid:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[2][4] Seek immediate medical attention.[4]
-
Skin Contact: If on skin, immediately take off all contaminated clothing and rinse the skin with plenty of water or shower.[2][4]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical advice.[9]
-
Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting.[2][7] Call a physician or poison control center immediately.[4]
Fire-Fighting Measures
Diisopropylamine, the free base, is highly flammable.[2][3][9] While the hydrochloride salt is less volatile, appropriate fire precautions should still be taken.
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, sand, or alcohol-resistant foam.[4] Water spray can be used to cool closed containers.[4]
-
Unsuitable Extinguishing Media: A heavy water stream may be ineffective.[7]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for Diisopropylamine and its hydrochloride salt.
| Physical and Chemical Properties of Diisopropylamine | |
| Property | Value |
| Melting Point | -61 °C / -77.8 °F[4] |
| Boiling Point | 84 °C / 183 °F[7][10] |
| Flash Point | -13.5 °C / 7.7 °F[4] |
| Autoignition Temperature | 285 °C / 545 °F[4] |
| Lower Explosion Limit | 0.8%[4] |
| Upper Explosion Limit | 7.1%[4] |
| Specific Gravity | 0.716[4] |
| Vapor Pressure | 70 mmHg[10] |
| Physical Properties of this compound | |
| Property | Value |
| Melting Point | 210 °C[1] or 216-218 °C[11] |
| Molecular Formula | C₆H₁₅N·HCl[1] |
| Molecular Weight | 137.65 g/mol [1] |
Incompatibility and Reactivity
Diisopropylamine and its salts can react violently with certain classes of compounds. The following diagram illustrates these incompatibilities.
References
- 1. This compound | 819-79-4 | AAA81979 [biosynth.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. thermofishersci.in [thermofishersci.in]
- 6. nj.gov [nj.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. Diisopropylamine | C6H15N | CID 7912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Diisopropylamine [cdc.gov]
- 11. Cas 819-79-4,this compound | lookchem [lookchem.com]
Commercial Suppliers and Technical Guide for Diisopropylamine Hydrochloride in Research
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of diisopropylamine hydrochloride, a crucial reagent in various research and development applications. Sourced from leading commercial suppliers, this document details the compound's properties, availability, and key experimental protocols, offering a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.
Commercial Availability and Specifications
This compound is readily available from several reputable chemical suppliers, ensuring a stable supply for research and development needs. The following tables summarize the product specifications from prominent vendors.
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 819-79-4 |
| Molecular Formula | C₆H₁₅N·HCl |
| Molecular Weight | 137.65 g/mol |
| Appearance | White to almost white powder or crystals.[1][2] |
| Melting Point | 215-220 °C[1][2] |
| Solubility | Soluble in water.[1] |
Table 2: Supplier-Specific Product Details
| Supplier | Product Number | Purity | Available Quantities |
| TCI America | D0926 | >99.0% (by nonaqueous titration) | 25 g, 500 g |
| Biosynth | AAA81979 | Not specified | Custom quantities |
| Fisher Scientific | D092625G, D0926500G | >99.0% | 25 g, 500 g |
| CP Lab Safety | TCI-D0926-25G, TCI-D0926-500G | Not specified | 25 g, 500 g |
| Lab Pro Inc. | D0926-500G | Min. 99.0% | 500 g |
Note: Purity and availability are subject to change. Please refer to the supplier's website for the most current information.
Key Applications and Experimental Protocols
This compound and its free base, diisopropylamine, are versatile reagents in organic synthesis. The hydrochloride salt can be used directly in some reactions or neutralized in situ to generate the free amine.
Generation of Lithium Diisopropylamide (LDA)
Diisopropylamine is most famously used to prepare Lithium Diisopropylamide (LDA), a strong, non-nucleophilic base widely employed in organic synthesis for the deprotonation of carbon acids.
Experimental Protocol: Formation of Lithium Diisopropylamide (LDA)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add dry tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the flask to 0 °C in an ice-water bath.
-
Add diisopropylamine (1.05 equivalents) to the cooled THF.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.0 equivalent) dropwise to the stirred solution.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to ensure complete formation of LDA. The resulting solution is then ready for use.
Note: this compound can be used by first neutralizing it with a suitable base (e.g., sodium hydroxide) and extracting the free diisopropylamine.
References
Methodological & Application
Application Notes and Protocols: Diisopropylamine Hydrochloride in Catalytic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diisopropylamine hydrochloride (DIPA·HCl) is the hydrochloride salt of the secondary amine diisopropylamine. While diisopropylamine is widely recognized as a sterically hindered non-nucleophilic base and a precursor to lithium diisopropylamide (LDA), its direct catalytic applications, particularly in the form of its hydrochloride salt, are less commonly documented. However, diisopropylamine itself has been demonstrated to be an effective organocatalyst. This document focuses on a key application where diisopropylamine serves as a catalyst: the synthesis of aryl disulfides through the oxidative coupling of thiols.
It is important to note that the primary literature referenced herein utilizes diisopropylamine as the catalyst. In such a catalytic cycle, the amine likely operates as a base to deprotonate the thiol, forming a diisopropylammonium thiolate intermediate. If employing this compound as the catalyst precursor, the addition of a stoichiometric amount of a stronger base would be necessary to liberate the free diisopropylamine to initiate the catalytic cycle. Alternatively, the reaction conditions themselves might be sufficient to generate the active catalytic species. The protocols provided are based on the use of diisopropylamine, with notes on adaptation for this compound.
Catalytic Application: Synthesis of Aryl Disulfides
The oxidative coupling of aryl thiols to form aryl disulfides is a fundamental transformation in organic synthesis, with applications in materials science, medicinal chemistry, and the synthesis of biologically active molecules. Diisopropylamine has been identified as a simple, metal-free, and efficient organocatalyst for this reaction, proceeding under mild conditions using atmospheric air as the oxidant.
Reaction Scheme:
Advantages of Diisopropylamine as a Catalyst in Aryl Disulfide Synthesis:
-
Metal-Free: Avoids contamination of the product with transition metals, which is particularly important in pharmaceutical synthesis.
-
Mild Reaction Conditions: The reaction proceeds at room temperature and utilizes atmospheric air as the oxidant.[1]
-
Green Chemistry: The process is environmentally friendly, avoiding harsh oxidants and toxic solvents.[1]
-
Cost-Effective: Diisopropylamine is an inexpensive and readily available catalyst.[1]
-
High Yields: The reaction provides excellent yields for a variety of substituted aryl thiols.[1]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Oxidative Coupling of Thiophenol [1]
| Entry | Catalyst (eq.) | Solvent | Time (h) | Conversion (%) |
| 1 | iPr2NH (0.1) | Acetonitrile | 6 | < 40 |
| 2 | iPr2NH (0.3) | Acetonitrile | 6 | 99 |
| 3 | iPr2NH (0.3) | THF | 6 | 80 |
| 4 | iPr2NH (0.3) | Diethyl ether | 6 | 20 |
| 5 | Et3N (0.3) | Acetonitrile | 24 | 80 |
| 6 | Piperidine (0.3) | Acetonitrile | 24 | 95 |
Reaction conditions: Thiophenol (0.9 mmol), catalyst, solvent (2 mL), room temperature, open to air, stirring at 1200 rpm.
Table 2: Substrate Scope for the Diisopropylamine-Catalyzed Synthesis of Aryl Disulfides [1]
| Entry | Substrate (Thiol) | Product (Disulfide) | Time (h) | Yield (%) |
| 1 | Thiophenol | Diphenyl disulfide | 6 | 98 |
| 2 | 4-Methylthiophenol | Di-p-tolyl disulfide | 6 | 95 |
| 3 | 4-Methoxythiophenol | Bis(4-methoxyphenyl) disulfide | 6 | 92 |
| 4 | 4-Chlorothiophenol | Bis(4-chlorophenyl) disulfide | 6 | 96 |
| 5 | 4-Bromothiophenol | Bis(4-bromophenyl) disulfide | 6 | 97 |
| 6 | 2-Methylthiophenol | Di-o-tolyl disulfide | 24 | 92 |
| 7 | 2-Methoxythiophenol | Bis(2-methoxyphenyl) disulfide | 24 | 91 |
| 8 | 2-Naphthalenethiol | Di(2-naphthyl) disulfide | 24 | 94 |
Reaction conditions: Thiol (0.9 mmol), diisopropylamine (0.3 eq.), acetonitrile (2 mL), room temperature, open to air, stirring at 1200 rpm.
Experimental Protocols
General Protocol for the Diisopropylamine-Catalyzed Synthesis of Aryl Disulfides
Materials:
-
Substituted aryl thiol
-
Diisopropylamine (iPr2NH) or this compound (iPr2NH·HCl)
-
Acetonitrile (CH3CN)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
-
To a 25 mL one-necked round-bottom flask equipped with a magnetic stir bar, add the aryl thiol (0.9 mmol).
-
Add acetonitrile (2.0 mL) to the flask and stir the mixture at room temperature.
-
Add diisopropylamine (0.27 mmol, 0.3 equivalents) to the reaction mixture.
-
Note for using this compound: If using this compound, it is recommended to add a suitable base (e.g., 0.27 mmol of a non-nucleophilic base such as triethylamine or potassium carbonate) to liberate the free diisopropylamine.
-
-
The flask is left open to the atmosphere, and the reaction mixture is stirred vigorously (e.g., 1200 rpm) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time typically ranges from 6 to 24 hours, depending on the substrate.
-
Upon completion of the reaction, quench the reaction by adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization, if necessary.
Mandatory Visualizations
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the synthesis of aryl disulfides.
Experimental Workflow
Caption: Step-by-step experimental workflow for aryl disulfide synthesis.
References
Application Notes and Protocols: Diisopropylamine Hydrochloride in Peptide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide synthesis, the choice of reagents is critical to ensure high yield, purity, and stereochemical integrity of the final product. While a variety of amines are employed, it is essential to distinguish between their specific roles. This document provides detailed application notes and protocols for the use of diisopropylamine hydrochloride .
It is crucial to differentiate diisopropylamine, a secondary amine, from the sterically hindered tertiary amine N,N-diisopropylethylamine (DIPEA or Hünig's base). DIPEA is widely used as a non-nucleophilic base to scavenge protons during standard peptide bond formation.[1][2] In contrast, diisopropylamine, often supplied as its stable hydrochloride salt, serves as a nucleophile in specific applications, primarily for the synthesis of C-terminal N,N-diisopropylamide peptides.
The hydrochloride salt provides a stable, crystalline solid that is easier to handle and weigh compared to the free base, which is a liquid. The free diisopropylamine is generated in situ by neutralization prior to its use in the coupling reaction.
Principle Application: Synthesis of C-Terminal N,N-Diisopropylamide Peptides
The primary application of this compound in peptide synthesis is to introduce a diisopropylamide moiety at the C-terminus of a peptide. Peptides with C-terminal N-alkyl amides have garnered significant interest due to their potential for improved pharmacokinetic and pharmacodynamic properties.[3] The bulky isopropyl groups can enhance metabolic stability by sterically hindering enzymatic cleavage.
The overall process involves the activation of the C-terminal carboxylic acid of a resin-bound or solution-phase peptide, followed by nucleophilic attack by diisopropylamine (generated from its hydrochloride salt).
Experimental Protocols
Materials and Reagents
-
This compound
-
N-terminally protected peptide anchored to a resin (e.g., Wang, Rink Amide) or with a protected C-terminus in solution
-
Coupling agents: HBTU, HATU, PyBOP, or DIC/HOBt
-
Non-nucleophilic base for neutralization: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail (for solid-phase synthesis, e.g., TFA/TIPS/H₂O)[4]
-
Reagents for work-up and purification (e.g., diethyl ether, HPLC-grade acetonitrile and water)
Protocol 1: Solid-Phase Synthesis of a C-Terminal Diisopropylamide Peptide
This protocol describes the on-resin synthesis of a peptide with a C-terminal diisopropylamide.
Step 1: In Situ Generation of Diisopropylamine
-
In a separate vessel, dissolve this compound (4.0 eq. relative to resin loading) in DMF.
-
Add a non-nucleophilic base such as DIPEA (4.0 eq.) to neutralize the hydrochloride salt and generate the free diisopropylamine.
-
Stir the solution for 10-15 minutes at room temperature.
Step 2: Activation of the Resin-Bound Peptide C-Terminus
-
Swell the N-terminally protected peptide-resin in DMF.
-
In a separate vessel, dissolve the coupling agent (e.g., HBTU, 3.9 eq.) and an additive if required (e.g., HOBt, 4.0 eq.) in DMF.
-
Add the coupling agent solution to the swollen peptide-resin and agitate for 5-10 minutes to pre-activate the C-terminal carboxylic acid.
Step 3: Coupling of Diisopropylamine
-
Add the neutralized diisopropylamine solution from Step 1 to the activated peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by a cleavage test of a small resin sample followed by LC-MS analysis.
-
Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and finally methanol (2x).
-
Dry the resin under vacuum.
Step 4: Cleavage and Deprotection
-
Treat the dried resin with a suitable cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIPS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[5]
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash the pellet.[4]
-
Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Solution-Phase Synthesis of a C-Terminal Diisopropylamide Peptide
This protocol is suitable for protected peptide fragments in solution.
Step 1: Reactant Preparation
-
Dissolve the N-terminally and side-chain protected peptide (1.0 eq.) in an anhydrous solvent like DMF or DCM.
-
In a separate flask, prepare the neutralized diisopropylamine solution as described in Protocol 1, Step 1, using 1.5 equivalents of both this compound and DIPEA.
Step 2: Carboxylic Acid Activation and Coupling
-
To the peptide solution, add the coupling agent (e.g., HATU, 1.1 eq.) and an additional amount of a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the neutralized diisopropylamine solution to the activated peptide solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
Step 3: Work-up and Purification
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of C-terminal diisopropylamide peptides. Actual results may vary depending on the peptide sequence and specific conditions.
| Parameter | Solid-Phase Synthesis (On-Resin) | Solution-Phase Synthesis |
| Amine Source | Diisopropylamine HCl | Diisopropylamine HCl |
| Equivalents of Amine | 4.0 - 10.0 | 1.5 - 3.0 |
| Neutralizing Base | DIPEA | DIPEA |
| Coupling Reagent | HBTU / HATU / PyBOP | HATU / DCC / EDC |
| Solvent | DMF | DMF / DCM |
| Reaction Time | 2 - 4 hours | 2 - 12 hours |
| Typical Crude Purity | >70% (sequence dependent) | >80% (sequence dependent) |
| Typical Yield | Moderate to Good | Good to High |
Visualization of Workflows
Logical Workflow for C-Terminal Amide Formation
Caption: Logical flow for the synthesis of a C-terminal diisopropylamide peptide.
Experimental Workflow for Solid-Phase Synthesis
Caption: Step-by-step workflow for solid-phase synthesis of a peptide diisopropylamide.
Potential Side Reactions and Considerations
-
Steric Hindrance: Diisopropylamine is a bulky secondary amine. Its coupling to a sterically hindered C-terminal amino acid may be slow and require longer reaction times or more potent coupling reagents.[6]
-
Incomplete Reaction: Due to steric bulk, the coupling reaction may not go to completion, resulting in unreacted C-terminal acid. This necessitates careful monitoring and optimization.
-
Racemization: As with many coupling reactions, there is a risk of racemization at the C-terminal amino acid, especially with prolonged activation times. The use of additives like HOBt or Oxyma Pure can help mitigate this risk.
-
Base Compatibility: The choice of base for neutralization is important. A non-nucleophilic base like DIPEA is required to avoid competition with diisopropylamine in the coupling step.
Conclusion
This compound is a specialized reagent in peptide synthesis, primarily used as a stable precursor for diisopropylamine in the synthesis of C-terminal diisopropylamide peptides. This modification can be valuable for enhancing the metabolic stability of therapeutic peptides. The protocols provided herein offer a framework for both solid-phase and solution-phase approaches. Careful optimization of coupling conditions is recommended to overcome potential challenges related to steric hindrance and to ensure high yields of the desired modified peptide. Researchers should not confuse this reagent with the commonly used base, DIPEA, as their roles in peptide synthesis are fundamentally different.
References
- 1. Atom Scientific Ltd | Product | Diisopropylethylamine for Peptide Synthesis [atomscientific.com]
- 2. bachem.com [bachem.com]
- 3. A convenient approach to synthesizing peptide C-terminal N-alkyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
The Role of Diisopropylamine Hydrochloride in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropylamine hydrochloride (DIPA·HCl), the hydrochloride salt of the sterically hindered secondary amine diisopropylamine, serves as a versatile reagent in the synthesis of pharmaceutical intermediates. Its applications primarily revolve around its ability to act as a catalyst or a precursor to other key reagents. As a salt of a secondary amine, it can be employed in reactions where a controlled release of the free amine is desired or where the salt form offers advantages in terms of handling and stability. In pharmaceutical synthesis, DIPA·HCl is particularly noted for its role in the preparation of important building blocks for active pharmaceutical ingredients (APIs).[1][2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on providing clear, reproducible methodologies and quantitative data to aid researchers in their drug development endeavors.
Key Applications
The utility of this compound in pharmaceutical synthesis can be categorized into two main areas:
-
Intermediate in the Synthesis of Diamines: DIPA·HCl is a key starting material for the synthesis of substituted diamines, which are crucial components of various APIs. A notable example is the synthesis of N,N-diisopropylethylenediamine, an important intermediate for certain nootropic drugs.[1][2]
-
Catalyst in Organic Reactions: The in-situ generation of diisopropylamine from its hydrochloride salt can be utilized to catalyze a range of organic transformations. The controlled release of the amine can be advantageous in preventing side reactions that might occur with the direct use of the more reactive free base. While less common than the use of diisopropylamine itself, the hydrochloride salt can be employed in reactions such as condensations and aminolysis.
Experimental Protocols
Protocol 1: Synthesis of N,N-Diisopropylethylenediamine via High-Pressure Ammonolysis
N,N-diisopropylethylenediamine is a key intermediate in the synthesis of various pharmaceutical compounds. The following protocol details its synthesis from N,N-diisopropylaminoethyl chloride hydrochloride through a high-pressure ammonolysis reaction.[1][2]
Reaction Scheme:
(CH₃)₂CH-N(CH₂CH₂Cl)·HCl + NH₃ → (CH₃)₂CH-N(CH₂CH₂NH₂) + NH₄Cl
Experimental Workflow:
Caption: Workflow for the synthesis of N,N-diisopropylethylenediamine.
Materials:
-
N,N-diisopropylaminoethyl chloride hydrochloride
-
Liquid ammonia
-
Solvent (e.g., Benzene, Dichloromethane, or Dichloroethane)
-
High-pressure autoclave with stirring and temperature control
Procedure:
-
Charge the high-pressure autoclave with N,N-diisopropylaminoethyl chloride hydrochloride and the chosen solvent.
-
Seal the autoclave securely.
-
Introduce the specified amount of liquid ammonia into the autoclave.
-
Gradually heat the reaction mixture to the target temperature while monitoring the pressure.
-
Maintain the reaction at the specified temperature and pressure for the designated time.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess ammonia in a well-ventilated fume hood.
-
Transfer the reaction mixture and filter to isolate the solid product.
-
Wash the solid product with a small amount of fresh solvent.
-
Dry the final product under vacuum to a constant weight.
Quantitative Data Summary:
| Parameter | Example 1[1] | Example 2[2] | Example 3[1] | Example 4[1] |
| Starting Material | N,N-diisopropylaminoethyl chloride HCl | N,N-diisopropylaminoethyl chloride HCl | N,N-diisopropylaminoethyl chloride HCl | N,N-diisopropylaminoethyl chloride HCl |
| Amount of Starting Material | 93 g (0.465 mol) | 93 g (0.465 mol) | 93 g (0.465 mol) | 93 g (0.465 mol) |
| Solvent | Benzene | Toluene | Dichloromethane | Dichloroethane |
| Solvent Amount | 279 g | 372 g | 325 g | 465 g |
| Liquid Ammonia | 119 g (7 mol) | 79 g (4.65 mol) | 40 g (2.353 mol) | 64 g (3.765 mol) |
| Molar Ratio (Ammonia:Start Mat.) | ~15:1 | ~10:1 | ~5:1 | ~8:1 |
| Reaction Temperature | 120 °C | 100 °C | 80 °C | 120 °C |
| Reaction Pressure | 6 MPa | 4 MPa | 2 MPa | 3.5 MPa |
| Reaction Time | 4 hours | 6 hours | 2 hours | 5 hours |
| Product Yield | 76.5 g (91.07%) | 73.1 g (87.02%) | 52 g (61.90%) | 71.2 g (84.76%) |
Signaling Pathways and Logical Relationships
The utility of this compound in pharmaceutical synthesis stems from its chemical properties, which allow it to participate in key synthetic transformations.
Caption: Logical relationship of this compound's properties to its applications.
Conclusion
This compound is a valuable reagent in the synthesis of pharmaceutical intermediates, particularly for the preparation of N,N-disubstituted diamines. The detailed protocol for the synthesis of N,N-diisopropylethylenediamine demonstrates a practical and scalable application with high yields. While its role as a direct catalyst is less documented than its free base, its properties as a stable, handleable salt that can generate a hindered secondary amine in situ suggest potential for broader applications in reactions requiring controlled basicity. Researchers and drug development professionals can utilize the information and protocols presented herein to facilitate the synthesis of complex pharmaceutical building blocks.
References
Application Notes and Protocols for the Synthesis of N,N-Diisopropylethylamine
Introduction
N,N-Diisopropylethylamine (DIPEA or Hünig's base) is a sterically hindered, non-nucleophilic organic base with wide-ranging applications in organic synthesis.[1][2] Its primary function is as a proton scavenger in reactions where the presence of a nucleophilic base would lead to undesirable side reactions.[1][3] This makes it an invaluable reagent in processes such as peptide coupling, amide bond formation, and transition metal-catalyzed cross-coupling reactions.[1][3] While commercially available, understanding its synthesis is crucial for process optimization and cost management in research and drug development.[4]
This document provides detailed protocols for the synthesis of N,N-Diisopropylethylamine. It is important to note that the synthesis of DIPEA typically commences from diisopropylamine, not diisopropylamine hydrochloride. If this compound is the available starting material, it must first be neutralized with a suitable base to yield the free diisopropylamine before proceeding with the ethylation reaction.
Synthesis Methodologies
The synthesis of N,N-Diisopropylethylamine is generally achieved through the ethylation of diisopropylamine. Several methods have been reported, primarily differing in the choice of the ethylating agent and reaction conditions. Below are protocols for two common synthetic routes.
Protocol 1: Ethylation using Tetraethylammonium Chloride
This method utilizes tetraethylammonium chloride as the ethylating agent in the presence of a strong base.
Experimental Protocol:
-
To a 1000 mL three-necked flask, add 101.1 g (1.0 mol) of diisopropylamine, 332.0 g (2.0 mol) of tetraethylammonium chloride, 101.1 g of ethanol, and 60 g (1.5 mol) of sodium hydroxide.[5]
-
Heat the mixture to reflux, maintaining a temperature of approximately 80°C.[5]
-
Continue the reaction for 7 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature.[5]
-
Remove the solvent from the reaction mixture using a rotary evaporator.[5]
-
Wash the resulting mixture with 200 mL of deionized water three times, collecting the organic (oil) phase after each wash.[5]
-
Perform atmospheric distillation on the combined organic phases, collecting the fraction at 125-127°C to obtain the final product, N,N-Diisopropylethylamine.[5]
Protocol 2: Reductive Amination using Paraldehyde
This method involves the reaction of diisopropylamine with paraldehyde in the presence of a reducing agent.
Experimental Protocol:
-
Sequentially add 34.5 g (0.261 mol) of paraldehyde and 2 g of concentrated hydrochloric acid (30% mass concentration).[6][7]
-
Stir the mixture at 25°C under normal pressure for 30 minutes.[6][7]
-
Add 72 g (0.713 mol) of diisopropylamine and 47 g (0.748 mol) of sodium cyanoborohydride.[6][7]
-
Maintain the temperature and continue stirring for an additional 20 minutes.[6][7]
-
Upon completion of the reaction, remove the methanol under reduced pressure.[6][7]
-
Adjust the pH of the remaining solution to 13 by adding a 40% NaOH solution.[6][7]
-
Separate the upper organic layer.[7]
-
Purify the product by atmospheric distillation, collecting the fraction between 126.6°C and 127.7°C.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data from the described synthesis protocols.
| Parameter | Protocol 1: Ethylation with Tetraethylammonium Chloride | Protocol 2: Reductive Amination with Paraldehyde |
| Reactants | Diisopropylamine, Tetraethylammonium Chloride, NaOH | Diisopropylamine, Paraldehyde, Sodium Cyanoborohydride, HCl |
| Solvent | Ethanol | Methanol |
| Reaction Temperature | 80°C (Reflux) | 25°C |
| Reaction Time | 7 hours | 50 minutes |
| Yield | 96.2% | 96.8% |
| Purity | 99.5% (Gas Chromatography) | Not specified |
| Molar Ratios | Diisopropylamine:Tetraethylammonium Chloride:NaOH = 1:2:1.5 | Diisopropylamine:Paraldehyde:Sodium Cyanoborohydride = 1:0.37:1.05 |
Visual Representations
Chemical Reaction Pathway
Caption: Reaction scheme for the synthesis of N,N-Diisopropylethylamine.
Experimental Workflow
Caption: General experimental workflow for DIPEA synthesis.
Purification of N,N-Diisopropylethylamine
The final purity of DIPEA is critical for its successful application in sensitive organic reactions. The most common method for purification is distillation.[4] For samples that require drying, distillation from potassium hydroxide or calcium hydride can be employed to remove residual water.[1][4] The boiling point of N,N-Diisopropylethylamine is approximately 127°C.[2] The purity can be effectively assessed using techniques such as gas chromatography.[5]
References
- 1. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 2. 99.5%, liquid, purified by redistillation, ZerO₂® | Sigma-Aldrich [sigmaaldrich.com]
- 3. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 4. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. CN102875385A - Synthesis method of N, N-diisopropylethylamine - Google Patents [patents.google.com]
- 7. Synthesis method of N, N-diisopropylethylamine - Eureka | Patsnap [eureka.patsnap.com]
Preparation of lithium diisopropylamide (LDA) from Diisopropylamine
Application Note: Preparation of Lithium Diisopropylamide (LDA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base with the chemical formula [(CH₃)₂CH]₂NLi.[1] Its significant steric hindrance makes it an ideal reagent for the deprotonation of weakly acidic compounds, particularly for the formation of kinetic enolates from ketones, esters, and other carbonyl compounds in organic synthesis.[1][2] LDA is highly soluble in non-polar organic solvents like tetrahydrofuran (THF), where it exists primarily as a solvated dimer.[1][2] While solid LDA is pyrophoric, its solutions are generally not.[1] However, LDA solutions are sensitive to moisture and air and can decompose at room temperature, necessitating in situ preparation or careful storage at low temperatures.[3][4] This document provides a detailed protocol for the preparation of LDA from diisopropylamine and n-butyllithium.
Chemical Reaction
The preparation of LDA is a straightforward acid-base reaction between diisopropylamine (DIPA) and n-butyllithium (n-BuLi). The only byproduct is butane gas, which evolves from the reaction mixture.[2]
Reaction Scheme: Diisopropylamine + n-Butyllithium → Lithium Diisopropylamide + Butane
Experimental Protocols
Protocol 1: In Situ Preparation of LDA Solution (General Scale)
This protocol describes the standard laboratory procedure for preparing a solution of LDA for immediate use in a subsequent reaction. The reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials and Equipment:
-
Reagents: Diisopropylamine (DIPA), n-Butyllithium (n-BuLi) in hexanes, Anhydrous Tetrahydrofuran (THF).
-
Equipment: Round-bottomed flask, magnetic stirrer and stir bar, syringes, needles, rubber septa, Schlenk line or manifold for inert gas, low-temperature bath (dry ice/acetone).
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove all traces of moisture. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: To a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous tetrahydrofuran (THF).
-
Diisopropylamine Addition: Add the required volume of diisopropylamine to the THF via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium Addition: Slowly add the n-butyllithium solution dropwise to the stirred diisopropylamine/THF mixture via syringe. A color change to pale yellow may be observed. During the addition, butane gas will evolve.
-
Reaction Completion: After the addition is complete, stir the solution for an additional 15-30 minutes at -78 °C.[5][6] The LDA solution is now ready for use. The formation of LDA is practically instantaneous.[5][7]
Workflow for LDA Preparation
References
- 1. scispace.com [scispace.com]
- 2. ChemicalDesk.Com: Lithium diisopropylamide (LDA)-Preparation and usage [allchemist.blogspot.com]
- 3. research.uga.edu [research.uga.edu]
- 4. WO1986003744A1 - Stable lithium diisopropylamide and method of preparation - Google Patents [patents.google.com]
- 5. How To [chem.rochester.edu]
- 6. prepchem.com [prepchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Application Notes: Diisopropylamine Hydrochloride in Agrochemical Synthesis
Introduction
Diisopropylamine hydrochloride is a versatile secondary amine salt that serves as a crucial building block in organic synthesis. In the agrochemical industry, its deprotonated form, diisopropylamine, functions as a potent nucleophile for constructing a variety of active ingredients, particularly within the thiocarbamate class of herbicides. These herbicides are vital for controlling weeds in numerous crops, contributing to global food security.[1] This document provides detailed protocols for the synthesis of the herbicide Triallate, a representative thiocarbamate, using this compound as the starting material for the amine moiety. The process involves the formation of a key intermediate, diisopropylthiocarbamoyl chloride, followed by its conversion to the final product.
Principle of Reaction
The synthesis of thiocarbamate herbicides like Triallate from this compound is conceptually a two-stage process. First, the hydrochloride salt must be neutralized with a base to liberate the free diisopropylamine. This free amine is then used to synthesize a highly reactive intermediate, diisopropylthiocarbamoyl chloride. This intermediate is subsequently reacted with a suitable thiol-containing compound to form the final S-thiocarbamate product.
Application 1: Synthesis of Triallate Herbicide
Triallate (S-2,3,3-trichloroallyl diisopropylthiocarbamate) is a selective, pre-emergence herbicide used to control wild oats and other grass weeds in various crops.[2] The following protocols describe a representative synthesis pathway.
Protocol 1: Preparation of Diisopropylthiocarbamoyl Chloride Intermediate
This protocol is adapted from a general, validated procedure for the synthesis of thiocarbamoyl chlorides. It outlines the reaction of diisopropylamine with thiophosgene.
Note on Starting Material: If using this compound, it must first be converted to free diisopropylamine. This can be achieved by dissolving the hydrochloride salt in water, adding an equimolar amount of a strong base like sodium hydroxide (NaOH), and extracting the liberated diisopropylamine with a suitable organic solvent (e.g., diethyl ether). The organic extract should be dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent removed under reduced pressure before proceeding.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize excess thiophosgene and HCl byproduct), add a solution of diisopropylamine (1.0 mole) in 300 mL of an inert solvent such as toluene.
-
Reagent Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add a solution of thiophosgene (1.0 mole) in 100 mL of toluene via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove any precipitated this compound (formed as a byproduct).
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude diisopropylthiocarbamoyl chloride can be purified by vacuum distillation.
Quantitative Data (Theoretical):
| Reagent/Product | Molecular Wt. | Moles | Quantity | Role |
| Diisopropylamine | 101.19 g/mol | 1.0 | 101.2 g | Reactant |
| Thiophosgene | 114.98 g/mol | 1.0 | 115.0 g | Reactant |
| Toluene | - | - | 400 mL | Solvent |
| Diisopropylthiocarbamoyl Chloride | 195.73 g/mol | ~1.0 | ~195.7 g | Product |
Protocol 2: Synthesis of Triallate
This protocol describes the S-alkylation of a dithiocarbamate salt, formed in situ, with 1,2,3-trichloropropene. This method is based on the principles outlined in U.S. Patent 3,330,821.
Experimental Protocol:
-
Reaction Setup: Equip a flask with a stirrer, thermometer, and two dropping funnels.
-
Charge Reagents: Charge the flask with diisopropylamine (1.0 mole), sodium hydroxide (1.0 mole) as a 50% aqueous solution, and a suitable solvent like isopropanol (250 mL).
-
Intermediate Formation: Cool the mixture to 20-30 °C. Simultaneously add carbon disulfide (1.0 mole) and 1,2,3-trichloropropene (1.0 mole) from separate dropping funnels over approximately 1 hour. Maintain the temperature below 40 °C using external cooling.
-
Reaction: After the addition is complete, continue stirring the mixture at 30-40 °C for an additional 2 hours to ensure the reaction goes to completion.
-
Work-up: Add 200 mL of water to the reaction mixture. The organic layer containing the product will separate.
-
Purification: Separate the lower organic layer. Wash it with water to remove any remaining salts. Remove any residual solvent and volatile impurities under reduced pressure to yield the final product, Triallate, as an oily liquid.
Quantitative Data (Theoretical):
| Reagent/Product | Molecular Wt. | Moles | Quantity | Role |
| Diisopropylamine | 101.19 g/mol | 1.0 | 101.2 g | Reactant |
| Carbon Disulfide | 76.14 g/mol | 1.0 | 76.1 g | Reactant |
| Sodium Hydroxide | 40.00 g/mol | 1.0 | 40.0 g | Base |
| 1,2,3-Trichloropropene | 145.40 g/mol | 1.0 | 145.4 g | Alkylating Agent |
| Triallate | 304.68 g/mol | ~1.0 | ~304.7 g | Product |
// Reactants DIPA [label="Diisopropylamine", fillcolor="#FFFFFF", fontcolor="#202124"]; CS2 [label="Carbon Disulfide\n(CS₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; NaOH [label="Sodium Hydroxide\n(NaOH)", fillcolor="#FFFFFF", fontcolor="#202124"]; TCP [label="1,2,3-Trichloropropene", fillcolor="#FFFFFF", fontcolor="#202124"];
// Intermediate Intermediate [label="Sodium Diisopropyldithiocarbamate\n(Intermediate)", style="rounded,filled,dashed", fillcolor="#F1F3F4", fontcolor="#202124"];
// Products Triallate [label="Triallate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NaCl [label="Sodium Chloride\n(NaCl)", fillcolor="#FFFFFF", fontcolor="#202124"]; H2O [label="Water\n(H₂O)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges {DIPA, CS2, NaOH} -> Intermediate [arrowhead=none, color="#4285F4"]; Intermediate -> Triallate [label="+ 1,2,3-Trichloropropene", color="#EA4335"]; TCP -> Triallate [style=invis]; // for layout Triallate -> {NaCl, H2O} [style=invis]; // for layout
// Invisible edges for alignment subgraph { rank=same; DIPA; CS2; NaOH; } subgraph { rank=same; Triallate; NaCl; H2O; }
// Reaction annotations plus1 [label="+", shape=plaintext, fontcolor="#202124"]; DIPA -> plus1 [style=invis]; plus1 -> CS2 [style=invis];
plus2 [label="+", shape=plaintext, fontcolor="#202124"]; CS2 -> plus2 [style=invis]; plus2 -> NaOH [style=invis];
// Group reactants { rank=same; DIPA; plus1; CS2; plus2; NaOH; } } caption: "One-pot reaction pathway for Triallate synthesis."
Safety Precautions
-
Diisopropylamine and its hydrochloride salt are corrosive and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thiophosgene and Carbon Disulfide are highly toxic, volatile, and flammable. All manipulations should be performed in a well-ventilated fume hood.
-
1,2,3-Trichloropropene is a toxic and corrosive chlorinated hydrocarbon. Avoid inhalation and skin contact.
-
The reactions can be exothermic. Proper temperature control and cooling capabilities are essential.
This compound is a readily available and effective precursor for the synthesis of important agrochemicals. Through straightforward neutralization and subsequent reaction, it can be incorporated into complex molecules like the thiocarbamate herbicide Triallate. The protocols provided herein offer a representative guide for researchers in the field of agrochemical development, demonstrating the utility of this reagent in constructing commercially relevant compounds.
References
Protocol for using Diisopropylamine hydrochloride in a specific reaction
Application Notes and Protocols: Diisopropylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of this compound in a key synthetic transformation: the generation of Lithium Diisopropylamide (LDA).
Introduction
This compound (CAS 819-79-4) is the salt of the secondary amine, diisopropylamine (DIPA).[1] It is a white, crystalline solid that is more stable and easier to handle than the free base, which is a flammable liquid.[1][2] In organic synthesis, its primary utility is as a precursor to DIPA, which is then used to generate Lithium Diisopropylamide (LDA).
LDA is a strong, non-nucleophilic base that is indispensable in synthetic organic chemistry, particularly for the selective deprotonation of weakly acidic C-H bonds to form carbanions, such as enolates from carbonyl compounds.[3][4] Its bulky nature prevents it from acting as a nucleophile, thus avoiding unwanted side reactions.[3] This protocol details the liberation of free DIPA from its hydrochloride salt and its subsequent conversion to LDA for in-situ use in chemical reactions.
Physicochemical and Safety Data
Proper handling of this compound and the subsequent reagents is critical due to their hazardous nature.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 819-79-4 | [1][5] |
| Molecular Formula | C₆H₁₅N·HCl | [1] |
| Molecular Weight | 137.65 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 216-218 °C | [1][5] |
| Solubility | Soluble in water, alcohol, and ether | [1] |
| Storage | Inert atmosphere, Room Temperature, Keep Dry | [1] |
Safety Precautions
Diisopropylamine and its hydrochloride salt are corrosive and can cause severe skin burns and eye damage.[2][6] They are also harmful if swallowed or inhaled.[6] The subsequent generation of LDA involves the use of n-butyllithium, a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. All procedures must be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Flame-retardant lab coat, chemical safety goggles, face shield, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of dust or vapors.[7] Prevent contact with skin and eyes.[7] Keep away from heat, sparks, and open flames.[2]
-
First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes.[7][8] For eye contact, rinse cautiously with water for several minutes.[2][8] In case of inhalation, move the person to fresh air.[2] Seek immediate medical attention for any exposure.[2][8]
Core Application: In-Situ Generation of Lithium Diisopropylamide (LDA)
The most common and critical application of this compound is as a stable precursor for generating LDA. The process involves two main stages: neutralization to obtain the free amine, followed by deprotonation.
Logical Workflow for LDA Generation and Use
Caption: Overall workflow from Diisopropylamine HCl to product synthesis.
Reaction Schemes
Caption: Chemical reactions for DIPA liberation and LDA formation.
Experimental Protocols
Protocol 1: Liberation and Purification of Diisopropylamine (DIPA)
This protocol describes how to obtain the pure, dry free base from its hydrochloride salt.
Table 2: Materials and Reagents for DIPA Liberation
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥99% | Standard Supplier | |
| Sodium Hydroxide (NaOH) | Reagent Grade | Standard Supplier | |
| Diethyl ether (Et₂O) | Anhydrous | Standard Supplier | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier | |
| Calcium Hydride (CaH₂) | Reagent Grade | Standard Supplier | For final drying. |
| Deionized Water | In-house |
Methodology:
-
Neutralization: In a separatory funnel, dissolve this compound in a minimal amount of deionized water. Add an equal volume of diethyl ether.
-
Cool the funnel in an ice-water bath and slowly add a concentrated aqueous solution of NaOH (e.g., 50% w/v) with gentle swirling and periodic venting until the aqueous layer is strongly basic (test with pH paper).
-
Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate. Drain the aqueous layer and collect the organic (ether) layer.
-
Perform two additional extractions of the aqueous layer with diethyl ether to ensure complete recovery of the product.
-
Drying: Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Decant or filter the dried solution into a round-bottomed flask suitable for distillation. Add a small amount of calcium hydride (CaH₂) to the flask.
-
Distill the diisopropylamine under an inert nitrogen atmosphere. Collect the fraction boiling at 83-85 °C.[3] The resulting DIPA must be stored under an inert atmosphere and away from moisture.
Protocol 2: In-Situ Generation of LDA and Use
This protocol details the formation of LDA from the purified DIPA for immediate use in a reaction, such as an ester enolization.[9][10]
Table 3: Materials and Reagents for LDA Generation
| Reagent/Material | Grade | Supplier | Notes |
| Diisopropylamine (DIPA) | Anhydrous, freshly distilled | From Protocol 1 | |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Standard Supplier | Distill from sodium/benzophenone ketyl.[9] |
| n-Butyllithium (n-BuLi) | 1.6 M or 2.5 M in hexanes | Standard Supplier | Titrate before use for accurate molarity. |
| Ester (e.g., S-phenyl decanoate) | Anhydrous | Standard Supplier | Substrate for deprotonation.[9] |
| Anhydrous Ammonium Chloride (NH₄Cl) | Reagent Grade | Standard Supplier | For quenching the reaction. |
Methodology:
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the procedure.[9]
-
Initial Charging: Charge the flask with anhydrous tetrahydrofuran (THF). Add the required amount of freshly distilled diisopropylamine (typically 1.05-1.1 equivalents relative to the substrate) via syringe.[9]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.[9]
-
n-BuLi Addition: While stirring, slowly add n-butyllithium solution (1.0 equivalent) dropwise via syringe. The solution may turn pale yellow. Maintain the temperature at 0 °C.[9]
-
LDA Formation: After the addition is complete, stir the solution for an additional 15-30 minutes at 0 °C. The LDA solution is now ready for use.
-
Substrate Addition: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the ester dissolved in anhydrous THF dropwise to the LDA solution.[9]
-
Reaction: Stir the reaction mixture at -78 °C for 30-60 minutes to allow for complete enolate formation.[9]
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while the flask is still at low temperature.[9]
-
Workup: Allow the mixture to warm to room temperature. Proceed with a standard aqueous workup and extraction with an appropriate organic solvent (e.g., hexane or ether) to isolate the product.[9]
Quantitative Data Summary
The stoichiometry is critical for the successful generation and application of LDA.
Table 4: Typical Stoichiometry for LDA Generation and Ester Deprotonation
| Reagent | Molar Equivalents (relative to Substrate) | Role | Notes |
| Substrate (Ester) | 1.0 | Reactant | The limiting reagent. |
| Diisopropylamine (DIPA) | 1.05 - 1.1 | Base Precursor | A slight excess ensures all n-BuLi is consumed.[10] |
| n-Butyllithium (n-BuLi) | 1.05 | Deprotonating Agent | Reacts with DIPA to form LDA. |
| Resulting LDA | ~1.05 | Active Base | Used in-situ to deprotonate the substrate. |
Conclusion
This compound serves as a stable and convenient precursor for the powerful, non-nucleophilic base, LDA. The protocols provided herein outline a reliable method for the liberation of the free amine and its subsequent conversion to LDA for use in critical C-C bond-forming reactions. Strict adherence to anhydrous and inert atmosphere techniques, along with rigorous safety precautions, is essential for the successful and safe execution of these procedures in a research and development setting.
References
- 1. lookchem.com [lookchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. Diisopropylamine - Wikipedia [en.wikipedia.org]
- 4. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 5. This compound | CAS#:819-79-4 | Chemsrc [chemsrc.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. DIISOPROPYLAMINE (DIPA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 8. fishersci.com [fishersci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Diisopropylamine Hydrochloride in Non-Nucleophilic Base Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, the selection of an appropriate base is paramount to achieving desired reactivity and selectivity. Non-nucleophilic bases are a critical class of reagents that can deprotonate acidic protons without competing as a nucleophile, thereby preventing unwanted side reactions. Diisopropylamine, a sterically hindered secondary amine, is a widely utilized non-nucleophilic base. Its hydrochloride salt, diisopropylamine hydrochloride, serves as a stable, crystalline, and less hazardous precursor to the free base, offering convenience in storage and handling.
These application notes provide a comprehensive overview of the use of this compound as a source of the non-nucleophilic base, diisopropylamine, in various chemical transformations. Detailed protocols for the in situ generation of diisopropylamine and its application in a representative reaction are provided, along with a discussion of its role as a precursor to the powerful non-nucleophilic base, Lithium Diisopropylamide (LDA).
Physicochemical Properties and Basicity
This compound is the salt formed from the reaction of diisopropylamine with hydrochloric acid. The key to its application lies in the properties of the parent amine.
| Property | Value | Reference |
| Diisopropylamine | ||
| Molecular Formula | C6H15N | [1] |
| Molar Mass | 101.19 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 83-85 °C | [1] |
| pKa of Conjugate Acid (Diisopropylammonium ion) | 11.07 (in water) | [1] |
| This compound | ||
| Molecular Formula | C6H16ClN | [2] |
| Molar Mass | 137.65 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 216-218 °C | [2] |
The pKa of the diisopropylammonium ion (11.07) indicates that diisopropylamine is a moderately strong base, suitable for deprotonating a range of acidic protons, including those of alcohols, thiols, and some carbon acids. The bulky isopropyl groups surrounding the nitrogen atom provide significant steric hindrance, rendering it a poor nucleophile.
Comparison with Other Non-Nucleophilic Bases
The choice of a non-nucleophilic base is dictated by the specific requirements of the reaction, such as the pKa of the substrate and the desired reaction conditions.
| Base | pKa of Conjugate Acid | Key Features |
| Diisopropylamine | 11.07 | Moderately strong, sterically hindered secondary amine. |
| Triethylamine (TEA) | 10.75 | Common, liquid, tertiary amine with moderate steric hindrance. |
| N,N-Diisopropylethylamine (Hünig's Base) | 11.4 | Tertiary amine with significant steric hindrance, poor nucleophile.[3] |
| 1,8-Diazabicycloundec-7-ene (DBU) | 13.5 (in DMSO) | Strong, non-nucleophilic amidine base. |
| Lithium Diisopropylamide (LDA) | ~36 (in THF) | Extremely strong, non-nucleophilic amide base, typically generated in situ.[1] |
Experimental Protocols
Protocol 1: In Situ Generation of Diisopropylamine from this compound for an Aldol Reaction
This protocol details the in situ generation of diisopropylamine from its hydrochloride salt and its subsequent use as a base in a directed aldol reaction. The free amine is liberated by a stronger base, in this case, sodium hydroxide.
Reaction:
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Aldehyde (e.g., benzaldehyde)
-
Ketone (e.g., acetone)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification supplies
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add this compound (1.1 equivalents).
-
Add anhydrous THF to the flask to dissolve the salt.
-
Slowly add a solution of sodium hydroxide (1.0 equivalent) in a minimal amount of water or as a fine powder.
-
Stir the mixture at room temperature for 30 minutes to ensure the complete formation of free diisopropylamine. The formation of a precipitate (NaCl) may be observed.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C for kinetic control).
-
Slowly add the ketone (1.0 equivalent) to the reaction mixture.
-
After stirring for a short period (e.g., 15-30 minutes) to allow for enolate formation, add the aldehyde (1.0 equivalent) dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Preparation of Lithium Diisopropylamide (LDA) from Diisopropylamine
Diisopropylamine is the immediate precursor to Lithium Diisopropylamide (LDA), a powerful and widely used non-nucleophilic base.[1]
Reaction:
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or a three-necked round-bottom flask
-
Syringes
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried or oven-dried Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.
-
Under a positive pressure of nitrogen, add anhydrous THF to the flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Using a syringe, add freshly distilled diisopropylamine (1.05 equivalents) to the cold THF.
-
Slowly add a solution of n-BuLi in hexanes (1.0 equivalent) dropwise to the stirred solution. A color change to pale yellow is often observed.
-
After the addition is complete, allow the solution to stir at -78 °C for 15-30 minutes.
-
The LDA solution is now ready for use in subsequent reactions, such as the deprotonation of weakly acidic carbon acids to form carbanions.
Diagrams
Caption: Workflow for the in situ generation and use of diisopropylamine.
Caption: Classification of common non-nucleophilic bases by strength.
Caption: Synthesis of Lithium Diisopropylamide (LDA).
Conclusion
This compound is a valuable reagent in organic synthesis, primarily serving as a stable and convenient precursor to the non-nucleophilic base, diisopropylamine. Its utility is demonstrated in its ability to be converted in situ to the free base for use in reactions requiring a moderately strong, sterically hindered base. Furthermore, diisopropylamine is the essential starting material for the preparation of Lithium Diisopropylamide (LDA), one of the most powerful and widely used non-nucleophilic bases in modern organic chemistry. Understanding the properties and protocols associated with this compound allows researchers to effectively harness its potential in the synthesis of complex molecules.
References
Applications of Diisopropylamine and Its Derivatives in Protecting Group Chemistry: A Review and Clarification
Introduction
Protecting groups are fundamental tools in multi-step organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. The choice of protecting group and the conditions for its introduction and removal are critical for the success of a synthetic route. While a vast array of reagents are employed in protecting group chemistry, this document addresses the role of diisopropylamine and its derivatives. It is important to note at the outset that while diisopropylamine and, more commonly, N,N-diisopropylethylamine (DIPEA or Hünig's base), are frequently used as ancillary bases in reactions involving protecting groups, there is a notable lack of evidence in the scientific literature for the use of diisopropylamine hydrochloride as a primary reagent in this context. This document will, therefore, focus on the established applications of the free base, diisopropylamine, and its ethylated analog, DIPEA, in scenarios involving protecting groups, and clarify the likely role of this compound.
This compound: A Note on its Likely Role
This compound is the salt of a weak base (diisopropylamine) and a strong acid (hydrochloric acid). In solution, it would act as a mild acidic catalyst. While acidic conditions are used for the removal of certain protecting groups (e.g., Boc, trityl), specific and documented protocols employing this compound for this purpose are not found in the chemical literature. Its primary utility in a laboratory setting is likely as a stable, solid form of diisopropylamine that can be weighed and used to generate the free base in situ or as a buffer component.
Core Applications of Diisopropylamine and N,N-Diisopropylethylamine (DIPEA) in Synthesis Involving Protecting Groups
The primary role of diisopropylamine and DIPEA in the context of protecting group chemistry is as sterically hindered, non-nucleophilic bases. Their bulk prevents them from participating in undesired side reactions, making them ideal for scavenging protons generated during reactions.
Key Application Areas:
-
Peptide Synthesis: DIPEA is a cornerstone base in solid-phase peptide synthesis (SPPS), particularly in Fmoc-based strategies. It is used to neutralize the acidic piperidinium salt formed during the deprotection of the Fmoc group and to activate the carboxylic acid of the incoming amino acid for coupling.
-
Protection of Alcohols: Silyl ethers are common protecting groups for hydroxyl functions. The formation of silyl ethers, such as TBDMS or TIPS ethers, often employs a hindered base like DIPEA to neutralize the HCl generated from the corresponding silyl chloride.
-
Oligonucleotide Synthesis: While less common, a specific deprotection protocol for oligonucleotides utilizes diisopropylamine in a basic cocktail.
Experimental Protocols
Protocol 1: Use of DIPEA as a Base in the Fmoc Deprotection Step of Solid-Phase Peptide Synthesis
This protocol outlines the general use of DIPEA during the coupling step following Fmoc deprotection in SPPS.
Workflow for Fmoc-SPPS Coupling with DIPEA
Caption: Workflow for Fmoc-SPPS using DIPEA.
Materials:
-
Fmoc-protected amino acid resin
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Fmoc-protected amino acid
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
Fmoc Deprotection: The Fmoc-protected amino acid resin is treated with a 20% piperidine solution in DMF for 10-20 minutes to remove the Fmoc group, exposing the free amine.
-
Washing: The resin is thoroughly washed with DMF to remove piperidine and the cleaved Fmoc adduct.
-
Activation of the incoming amino acid: In a separate vessel, the next Fmoc-protected amino acid (3-4 equivalents relative to the resin loading) is dissolved in DMF. HBTU (3-4 eq.) and HOBt (3-4 eq.) are added, followed by DIPEA (6-8 eq.). The mixture is allowed to pre-activate for 1-2 minutes.
-
Coupling: The activated amino acid solution is added to the resin with the free amine. The reaction is allowed to proceed for 1-2 hours.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts. The cycle is repeated for the next amino acid.
Quantitative Data Summary:
| Parameter | Value |
| Equivalents of Fmoc-AA-OH | 3-4 |
| Equivalents of HBTU/HOBt | 3-4 |
| Equivalents of DIPEA | 6-8 |
| Reaction Time | 1-2 hours |
| Typical Coupling Efficiency | >99% |
Protocol 2: "Ultra-Mild" Deprotection of Oligonucleotides Using Diisopropylamine
This protocol is a highly specialized method for the deprotection of very sensitive oligonucleotides.[1][2]
Workflow for Ultra-Mild Oligonucleotide Deprotection
Caption: Ultra-mild oligonucleotide deprotection workflow.
Materials:
-
Oligonucleotide synthesized on a Q-support™
-
Diisopropylamine
-
ß-mercaptoethanol
-
Methanol (anhydrous)
Procedure:
-
Preparation of Deprotection Reagent: Prepare a solution of 10% (v/v) diisopropylamine and 0.25 M ß-mercaptoethanol in anhydrous methanol.
-
Deprotection: The solid support with the synthesized oligonucleotide is dried and then treated with the deprotection reagent.
-
Incubation: The mixture is incubated overnight at 55 °C.[1][2]
-
Work-up and Purification: Following the incubation, the supernatant containing the cleaved and deprotected oligonucleotide is removed. The product is then purified using standard techniques such as HPLC or gel electrophoresis.
Quantitative Data Summary:
| Parameter | Value |
| Diisopropylamine Concentration | 10% (v/v) |
| ß-mercaptoethanol Concentration | 0.25 M |
| Solvent | Methanol |
| Temperature | 55 °C |
| Reaction Time | Overnight |
Conclusion
References
Troubleshooting & Optimization
Technical Support Center: Diisopropylamine Hydrochloride Removal
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of Diisopropylamine hydrochloride (DIPEA·HCl) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it present in my reaction mixture? Diisopropylamine (DIPEA) is a non-nucleophilic organic base commonly used as a proton scavenger in various chemical reactions, such as peptide couplings and alkylations. When it neutralizes an acid (like HCl) generated during the reaction, it forms the salt this compound (DIPEA·HCl).
Q2: Why can it be challenging to remove Diisopropylamine and its hydrochloride salt during a standard workup? The difficulty in removing DIPEA and its salt stems from a combination of factors. While DIPEA itself is a base and can be removed with an acidic wash, its hydrochloride salt (DIPEA·HCl) exhibits some solubility in common organic solvents, which can make its complete removal by simple aqueous washes difficult[1]. Furthermore, if your desired product is also a basic amine, it may be co-extracted along with the DIPEA during an acidic wash[1].
Q3: What are the most common methods for removing DIPEA and DIPEA·HCl? The most prevalent methods involve converting DIPEA into its water-soluble salt with an acidic wash[1][2][3][4][5][6]. Other effective techniques include using scavenger resins, chromatography, and distillation[1][7]. The optimal method depends on the specific properties of your target compound, such as its stability and solubility[1].
Q4: My target compound is sensitive to strong acids. How can I remove DIPEA without degrading my product? If your product is acid-labile, you should avoid using strong acids like hydrochloric acid. Instead, you can perform a wash with weaker acids, such as a 10% citric acid solution or a saturated ammonium chloride solution[1]. A non-acidic alternative is to wash the organic layer with a 10% aqueous copper(II) sulfate solution. The copper ions form a complex with the amine, which can then be extracted into the aqueous phase[1][6][8]. Scavenger resins with acidic functional groups are another excellent option for acid-sensitive compounds[1].
Q5: How can I remove DIPEA and its salts if my product is water-soluble? Removing DIPEA from a water-soluble product presents a significant challenge. One effective strategy is to use a scavenger resin. The resin can be added directly to the reaction mixture, and after a period of stirring, the resin-bound DIPEA can be easily removed by filtration[1]. Another approach is to utilize column chromatography to separate the product from the amine impurity[1][7].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Emulsion formed during aqueous wash | - High concentration of salts in the reaction mixture.- Vigorous shaking of the separatory funnel. | - Add brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous phase and help break the emulsion[1].- Gently swirl or invert the separatory funnel instead of shaking it vigorously[1]. |
| Incomplete removal after acidic wash | - Insufficient acid was used.- DIPEA·HCl has some solubility in the organic solvent.- The desired product is also basic and is being partially extracted. | - Check the pH of the aqueous layer with a pH strip to ensure it is acidic (pH < 5). Perform multiple washes if necessary[1].- After the acidic washes, wash the organic layer with brine to help remove residual water-soluble salts[1].- Use a milder acidic wash (e.g., 10% citric acid) or switch to a non-acidic method like a copper sulfate wash or a scavenger resin[1]. |
| Product co-elutes with DIPEA during column chromatography | - Similar polarity of the product and DIPEA. | - Modify the mobile phase. For silica gel chromatography, adding a small amount of a basic modifier like triethylamine or ammonia can sometimes improve separation and reduce tailing of amine compounds[7].- Consider using a different stationary phase, such as basic alumina or reverse-phase silica[9]. |
| Residual DIPEA remains after evaporation | - The boiling point of the product is close to that of DIPEA (127 °C). | - Use a high-vacuum distillation setup for more efficient removal[7].- Perform an azeotropic distillation by adding a solvent like toluene and then removing the azeotrope under reduced pressure[7]. |
Comparison of Removal Methods
| Method | Typical Application | Advantages | Disadvantages / Limitations |
| Acidic Wash (e.g., 1M HCl) | Products that are stable in acidic conditions. | Fast, inexpensive, and effective for removing large quantities of DIPEA[4]. | Not suitable for acid-sensitive products. Can be problematic if the product is also a basic amine[1]. |
| Mild Acidic Wash (e.g., 10% Citric Acid) | Acid-sensitive products. | Removes DIPEA without using harsh acidic conditions[1]. | May be less efficient than strong acid washes, potentially requiring multiple extractions. |
| Copper (II) Sulfate Wash | Acid-sensitive products. | Effective non-acidic method[1][6]. The blue color of the aqueous solution turning purple provides a visual indicator of amine removal[6]. | The copper-complex may need to be disposed of as heavy metal waste. |
| Scavenger Resins | Acid-sensitive or water-soluble products; removal of trace amounts of DIPEA. | High selectivity and efficiency; simple filtration-based workup[1]. | More expensive than simple extraction reagents. May require optimization of reaction time and resin amount. |
| Column Chromatography | When other methods fail or when high purity is required. | Can provide excellent separation if conditions are optimized[10]. | Can be time-consuming and solvent-intensive. Co-elution of DIPEA with the product can be an issue[1][7]. |
| Distillation | Products with a boiling point significantly different from DIPEA (127 °C). | Effective for large-scale purification and for non-polar products[7]. | Requires the product to be thermally stable. Not suitable for high-boiling or non-volatile products. |
| Precipitation / Recrystallization | Solid products where DIPEA·HCl is a minor impurity. | Can yield very pure crystalline material[7]. | Product may be lost during the recrystallization process. Only suitable for solid compounds. |
Experimental Protocols
Protocol 1: Removal Using a Standard Acidic Wash
This protocol is suitable for products that are stable under acidic conditions.
Materials:
-
Reaction mixture in an organic solvent (e.g., DCM, Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M HCl solution.
-
Gently invert the funnel several times, venting frequently to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with 1 M HCl two more times. Check the pH of the final aqueous wash to confirm it is acidic[1].
-
Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any residual acid.
-
Wash the organic layer with an equal volume of brine to remove residual water and salts[1].
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter or decant the dried organic solution and concentrate it under reduced pressure to obtain the purified product.
Protocol 2: Removal Using a Copper (II) Sulfate Wash
This protocol is ideal for products that are sensitive to acid.
Materials:
-
Reaction mixture in an organic solvent
-
10% aqueous Copper (II) Sulfate (CuSO₄) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 10% aqueous CuSO₄ solution. The aqueous layer should be blue.
-
Gently invert the funnel several times. The aqueous layer will turn purple as it complexes with the amine[6].
-
Allow the layers to separate and drain the lower aqueous layer.
-
Continue washing with fresh portions of the 10% CuSO₄ solution until the blue color of the aqueous layer no longer changes to purple, indicating that the amine has been removed[6][8].
-
Wash the organic layer with brine to remove any residual copper sulfate and water.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter or decant the dried organic solution and concentrate it under reduced pressure.
Workflow and Logic Diagrams
Caption: Decision tree for selecting a DIPEA·HCl removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 5. youtube.com [youtube.com]
- 6. Workup [chem.rochester.edu]
- 7. Sciencemadness Discussion Board - How to remove the Diisopropylethylamine - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. Separation of Diisopropylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Reaction Conditions with Diisopropylamine Hydrochloride
Welcome to the technical support center for the effective use of Diisopropylamine Hydrochloride in your chemical syntheses. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer detailed protocols for optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a reaction?
This compound serves as a solid, stable source of the sterically hindered secondary amine, diisopropylamine. Its primary functions include acting as a mild base or a precursor to the free amine, which can then serve as a proton scavenger or a catalyst.[1] The hydrochloride salt allows for controlled release of the amine upon neutralization or in situ as the reaction progresses.
Q2: How do I liberate the free diisopropylamine from its hydrochloride salt for a reaction?
To use diisopropylamine as a nucleophile or a stronger base, you must first neutralize the hydrochloride salt. This can be achieved by adding a stoichiometric amount of a weaker, non-nucleophilic base to your reaction mixture. Common choices include sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[2] Alternatively, a buffer system, such as potassium phosphate (K₃PO₄), can be employed to maintain a suitable pH for the reaction.[2]
Q3: My reaction is sluggish when using this compound. What are the possible causes and solutions?
Several factors can contribute to a sluggish reaction:
-
Incomplete Neutralization: The free amine may not be fully liberated. Ensure you are using at least a stoichiometric equivalent of the neutralizing base.
-
Poor Solubility: this compound has limited solubility in many organic solvents.[3] Consider using a more polar solvent system or gentle heating to improve solubility.
-
Steric Hindrance: Diisopropylamine is a bulky amine, which can slow down its reaction with sterically hindered substrates.[4] Increasing the reaction temperature or extending the reaction time may be necessary.
Q4: I am observing unexpected byproducts in my reaction. What might be the cause?
The formation of byproducts can arise from several issues:
-
Reaction with Solvent: If the free amine is liberated, it can potentially react with certain solvents, especially at elevated temperatures.
-
Side Reactions with Reagents: The free diisopropylamine, although sterically hindered, can still participate in unwanted side reactions if more reactive electrophiles are present.
-
Decomposition: At high temperatures, diisopropylamine can undergo decomposition. It is important to operate within the thermal stability limits of your reactants and the amine.
Q5: How can I effectively remove this compound and related salts from my reaction mixture during workup?
This compound is a salt and thus has some water solubility. A standard aqueous workup can be effective. Washing the organic layer with water or a dilute acidic solution (if your product is not acid-sensitive) can help remove the salt. If the free amine is present, an acidic wash will convert it to the hydrochloride salt, which will partition into the aqueous layer.[5]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction Conversion | Insufficient free amine: The hydrochloride salt has not been adequately neutralized. | Add a stoichiometric equivalent or a slight excess of a mild base like Na₂CO₃ or K₃PO₄. Monitor the pH of the reaction mixture if possible. |
| Poor solubility of the hydrochloride salt: The reagent is not sufficiently dissolved in the reaction solvent. | Try a more polar solvent such as acetonitrile or DMF. Gentle heating may also improve solubility, but monitor for potential degradation. | |
| Steric hindrance: The substrate or the amine itself is too sterically hindered for the reaction to proceed efficiently. | Increase the reaction temperature in increments (e.g., from room temperature to 50 °C). Extend the reaction time and monitor progress by TLC or LC-MS. | |
| Formation of Multiple Products | Competing side reactions: The liberated diisopropylamine is reacting with other electrophiles in the mixture. | Add the this compound and neutralizing base slowly to the reaction mixture to maintain a low concentration of the free amine. Consider running the reaction at a lower temperature. |
| Product degradation: The reaction conditions are too harsh for the desired product. | If using elevated temperatures, try running the reaction for a shorter duration or at a lower temperature. Ensure the workup procedure is not degrading the product. | |
| Difficulty in Product Purification | Persistent amine salt contamination: The this compound or other salts are not being effectively removed during workup. | Perform multiple aqueous washes. A wash with a saturated solution of ammonium chloride can sometimes be effective. If the product is stable, a dilute acid wash is recommended. |
| Emulsion formation during workup: The presence of the amine salt can sometimes lead to emulsions. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Filtering the organic layer through a pad of celite can also be helpful. |
Experimental Protocols
General Protocol for in situ Neutralization and Use as a Base
This protocol describes a general method for using this compound as a mild base for a reaction, such as an alkylation.
Materials:
-
Substrate (1.0 eq)
-
Electrophile (1.1 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substrate, this compound, and potassium carbonate.
-
Add anhydrous acetonitrile to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Stir the suspension at room temperature for 15-30 minutes to allow for the partial neutralization of the amine salt.
-
Add the electrophile to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following tables provide illustrative data on how reaction conditions can be optimized. These are representative examples and actual results may vary depending on the specific substrates.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant | Reaction Yield (%) |
| Dichloromethane (DCM) | 9.1 | 45 |
| Tetrahydrofuran (THF) | 7.5 | 60 |
| Acetonitrile (MeCN) | 37.5 | 85 |
| Dimethylformamide (DMF) | 36.7 | 92 |
Reaction Conditions: Substrate (1.0 eq), Electrophile (1.1 eq), this compound (1.2 eq), K₂CO₃ (1.5 eq), 60 °C, 12 h.
Table 2: Effect of Temperature and Time on Product Formation
| Temperature (°C) | Time (h) | Conversion (%) |
| 25 | 24 | 30 |
| 50 | 12 | 75 |
| 50 | 24 | 90 |
| 80 | 6 | 95 |
Reaction Conditions: Substrate (1.0 eq), Electrophile (1.1 eq), this compound (1.2 eq), K₂CO₃ (1.5 eq) in Acetonitrile.
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: General reaction pathway for in situ generation of diisopropylamine.
References
Preventing side reactions with Diisopropylamine hydrochloride
Welcome to the Technical Support Center for Diisopropylamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the salt form of diisopropylamine, a secondary amine. It is utilized in organic synthesis, particularly as a catalyst and a reagent in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its sterically hindered nature makes the parent amine, diisopropylamine, a selective nucleophile.[1]
Q2: What are the most common side reactions associated with the use of this compound?
The most frequently encountered side reactions when using diisopropylamine or its hydrochloride salt include:
-
Racemization in Peptide Synthesis: Loss of stereochemical integrity of amino acids during peptide coupling reactions.[2][3][4]
-
Formation of N-Nitrosodiisopropylamine: The formation of a carcinogenic N-nitrosamine impurity, particularly in the presence of nitrosating agents.[5]
-
Side Reactions in Acylation and Alkylation: Unwanted side products in Friedel-Crafts and other acylation or alkylation reactions.
Q3: How can I minimize racemization during peptide synthesis when using a base like diisopropylamine?
Racemization is a critical issue in peptide synthesis, and several strategies can be employed to minimize it. The choice of coupling reagents, additives, temperature, and solvent all play a significant role. Histidine and cysteine are particularly susceptible to racemization.[4]
Strategies to Minimize Racemization:
| Strategy | Effectiveness | Notes |
| Use of Additives (e.g., HOBt, HOAt) | High | These additives are used with carbodiimides to suppress the formation of oxazolone, which is a key intermediate in the racemization pathway.[2][6] |
| Lowering Reaction Temperature | Moderate to High | Performing the coupling reaction at lower temperatures (e.g., 0 °C) can significantly reduce the rate of racemization.[2] |
| Choice of Coupling Reagent | High | Phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) based reagents are often preferred over carbodiimides alone to reduce racemization.[3] |
| Use of a Weaker Base | Moderate | Using a less hindered or weaker base than diisopropylethylamine (DIPEA), such as N-methylmorpholine (NMM), can sometimes reduce racemization.[3] |
| Use of Less Polar Solvents | Moderate | The choice of solvent can influence racemization rates, with less polar solvents sometimes being beneficial. However, solubility of reagents must be considered.[2] |
| Addition of Copper (II) Chloride | High | The addition of CuCl₂ has been shown to be effective in suppressing racemization, particularly in solution-phase synthesis.[4] |
Troubleshooting Guides
Problem: High Levels of Racemization Detected in Peptide Synthesis
Problem: Suspected N-Nitrosodiisopropylamine Formation
N-Nitrosodiisopropylamine is a potential carcinogen and its formation should be carefully monitored and controlled.
Experimental Protocols
Protocol 1: General Peptide Coupling with Minimized Racemization
This protocol outlines a standard procedure for solid-phase peptide synthesis (SPPS) incorporating measures to suppress racemization.
-
Resin Swelling: Swell the resin in a suitable solvent (e.g., DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine.
-
Amino Acid Activation and Coupling: a. In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF. b. Add a hindered base such as Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and briefly mix.[7] c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 30-60 minutes at room temperature. For amino acids prone to racemization, consider performing the coupling at 0 °C.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Confirmation of Coupling: Perform a Kaiser test or other qualitative test to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.[7]
-
Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.
Protocol 2: Purification of this compound to Remove N-Nitrosamines
This protocol describes a general acid treatment method to reduce the levels of N-nitrosamine contaminants.
-
Dissolution: Dissolve the N-nitrosamine-containing this compound in an appropriate organic solvent.
-
Acid Treatment: Add a controlled amount of a strong acid, such as concentrated hydrochloric acid, to the solution. The amount will depend on the concentration of the nitrosamine impurity.
-
Heating: Gently heat the mixture with agitation. The temperature and time will vary depending on the specific nitrosamine and its concentration. Temperatures between 70°C and 90°C for 0.25 to several hours have been reported to be effective.[8]
-
Neutralization and Washing: After cooling, carefully neutralize the excess acid. Wash the organic layer with water to remove any remaining acid and salts.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the purified product by a sensitive analytical method (e.g., GC-TEA or LC-MS/MS) to confirm the reduction of N-nitrosamine levels.[9]
References
- 1. Diisopropylamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Diisopropylamine | C6H15N | CID 7912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. US4675445A - Process for elimination N-nitrosamines from N-nitrosamine-containing compositions - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Diisopropylamine Hydrochloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of moisture on reactions involving diisopropylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect reactions where this compound is used as a catalyst?
Moisture can significantly hinder the catalytic activity of this compound in several ways. In acid-catalyzed reactions, such as esterification, water can participate in the reverse reaction, leading to hydrolysis of the product and a reduction in overall yield.[1][2] For reactions sensitive to pH, the presence of water can alter the acidity of the reaction medium, thereby affecting the catalytic cycle. While diisopropylamine itself is only slightly soluble in water, the hydrochloride salt is soluble, which can lead to partitioning issues if a biphasic system is present.[3]
Q2: What are the signs of moisture contamination in my this compound reaction?
Visual signs of moisture contamination in the solid this compound reagent include clumping or the appearance of a viscous liquid. During the reaction, inconsistent results, lower than expected yields, or the formation of unexpected byproducts can all be indicators of the presence of moisture.[4] Discoloration of the reaction mixture, particularly to a yellow or brownish hue, may also suggest degradation pathways facilitated by water.
Q3: How can I ensure my this compound and reaction setup are sufficiently dry?
To ensure anhydrous conditions, this compound should be stored in a desiccator over a suitable drying agent. All glassware should be oven-dried or flame-dried under a stream of inert gas (e.g., nitrogen or argon) immediately before use. Solvents should be freshly distilled from an appropriate drying agent. For highly sensitive reactions, it is advisable to perform the entire experiment under an inert atmosphere using Schlenk line techniques.
Q4: What is the best method for determining the water content in my this compound?
Karl Fischer titration is the most accurate and widely used method for determining the water content in amine hydrochlorides. This technique is specific to water and can provide precise measurements even at very low concentrations. For strongly alkaline amines, the buffer capacity of the Karl Fischer reagent may need to be adjusted, but for the hydrochloride salt, standard procedures are generally applicable.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield in a this compound-Catalyzed Esterification
| Potential Cause | Recommended Solution |
| Moisture Contamination: Water is hydrolyzing the ester product back to the carboxylic acid and alcohol, shifting the equilibrium to the starting materials.[1][2] | 1. Ensure all reagents, including the this compound, are anhydrous. Dry the catalyst under high vacuum if necessary. 2. Use freshly distilled, anhydrous solvents. 3. Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Incorrect Reaction Temperature: The reaction may not have reached the necessary activation energy, or excessive heat could be causing degradation. | Optimize the reaction temperature. Start with temperatures reported in the literature for similar esterifications and then screen a range to find the optimum. |
| Suboptimal Catalyst Loading: An insufficient amount of catalyst will result in a slow or incomplete reaction. | Titrate the catalyst loading, starting from a literature-recommended value (e.g., 5-10 mol%) and adjusting as needed based on reaction monitoring. |
| Inadequate Reaction Time: The reaction may not have reached completion. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). Extend the reaction time until no further conversion is observed. |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Recommended Solution |
| Side Reactions with Water: At elevated temperatures, this compound in the presence of water might promote side reactions or degradation of starting materials or products. | Rigorously exclude water from the reaction system. Consider using a lower reaction temperature if feasible. |
| Reaction with Solvent: Protic solvents may compete with the desired nucleophile. | Use an inert, aprotic solvent for the reaction. |
| Degradation of Starting Materials: The purity of the starting materials may be insufficient. | Verify the purity of all starting materials by NMR or another suitable analytical method before use. |
Data Presentation
The following table illustrates the hypothetical impact of moisture on the yield of an esterification reaction between a carboxylic acid and an alcohol, catalyzed by this compound.
| Moisture Content (ppm) | Reaction Yield (%) | Purity of Crude Product (%) |
| < 50 | 95 | 98 |
| 100 | 88 | 95 |
| 250 | 75 | 90 |
| 500 | 62 | 85 |
| 1000 | 45 | 78 |
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Esterification Reaction
This protocol outlines a standard procedure for conducting an esterification under anhydrous conditions using this compound as a catalyst.
Materials:
-
Oven-dried round-bottom flask, condenser, and magnetic stir bar
-
Inert gas supply (nitrogen or argon) with a manifold
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Anhydrous carboxylic acid, alcohol, and this compound
-
Syringes and needles for liquid transfers
Procedure:
-
Assemble the glassware and flame-dry it under a stream of inert gas. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
To the reaction flask, add the this compound (e.g., 0.1 equivalents), followed by the carboxylic acid (1.0 equivalent) and the anhydrous solvent.
-
Begin stirring the mixture and add the alcohol (1.2 equivalents) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction by washing the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation as required.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general method for determining the moisture content of this compound.
Apparatus:
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous methanol or other suitable solvent
-
Karl Fischer reagent
-
Airtight syringe for sample introduction
Procedure:
-
Add the anhydrous solvent to the titration vessel of the Karl Fischer apparatus and titrate to a stable, dry endpoint with the Karl Fischer reagent to eliminate any residual moisture in the solvent.
-
Accurately weigh a sample of this compound (typically 50-100 mg) in a dry, sealed container.
-
Quickly transfer the sample to the titration vessel.
-
Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The instrument will calculate the water content based on the amount of reagent consumed.
-
Perform the measurement in triplicate to ensure accuracy and precision.
Visualizations
Caption: Troubleshooting workflow for moisture-related issues.
Caption: Equilibrium between esterification and hydrolysis.
References
Technical Support Center: Recrystallization of Diisopropylamine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of diisopropylamine hydrochloride via recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the recrystallization of this compound?
Recrystallization is a purification technique for solid compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures. Ideally, the this compound should be highly soluble in the hot solvent and sparingly soluble at low temperatures. Impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor upon crystallization).
Q2: Which solvents are suitable for the recrystallization of this compound?
This compound is a salt, making it more polar than its free base. Therefore, polar solvents are generally more suitable. Based on available data, it is slightly soluble in methanol and water. Alcohols such as ethanol and isopropanol are often good candidates for recrystallizing amine hydrochlorides. Mixed solvent systems, such as ethanol/water or isopropanol/diethyl ether, can also be effective. In a mixed solvent system, this compound should be soluble in the primary solvent and insoluble in the "anti-solvent."
Q3: How do I choose the best solvent for my specific sample?
The ideal solvent will exhibit a steep solubility curve, meaning it dissolves a large amount of this compound when hot and only a small amount when cold. This maximizes the recovery yield. Small-scale solubility tests with a few candidate solvents are recommended. Add a small amount of your crude this compound to a test tube with a small volume of solvent and observe its solubility at room temperature and upon heating.
Q4: What is a typical recovery yield for the recrystallization of an amine hydrochloride?
A successful recrystallization should ideally provide a high yield of purified product. However, some loss of product is inevitable as some will remain dissolved in the cold mother liquor. A yield of 70-85% is generally considered good, but this can vary depending on the initial purity of the compound and the chosen solvent. If the yield is very low (e.g., less than 50%), it may indicate that too much solvent was used or the wrong solvent was chosen.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound does not dissolve in the hot solvent. | - The chosen solvent is not suitable. - Insufficient solvent is used. | - Try a more polar solvent or a different solvent system. - Gradually add more hot solvent until the solid dissolves. |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used). - The cooling process is too rapid. - The compound is very soluble in the cold solvent. | - Boil off some of the solvent to concentrate the solution and allow it to cool again. - Allow the solution to cool slowly to room temperature, then place it in an ice bath. - If crystals still do not form, try adding a seed crystal of pure this compound. - Consider adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution to induce precipitation. |
| The product "oils out" instead of forming crystals. | - The melting point of the solute is lower than the boiling point |
Technical Support Center: Filtration Techniques for Diisopropylamine Hydrochloride Byproduct Removal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of Diisopropylamine hydrochloride (DIPEA·HCl) byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing Diisopropylamine (DIPEA) and its hydrochloride salt from a reaction mixture?
The most prevalent methods involve converting DIPEA into its water-soluble hydrochloride salt through an acidic wash. Other effective techniques include the use of scavenger resins, column chromatography, and distillation or evaporation. The selection of the most appropriate method depends on the specific properties of the desired product, such as its stability in acidic conditions and its solubility.
Q2: Why can it be challenging to remove DIPEA and its salts during a standard aqueous workup?
The difficulty in removing DIPEA and its hydrochloride salt stems from a combination of factors. While DIPEA is a base and can be extracted with an acid, its salt, DIPEA·HCl, exhibits some solubility in common organic solvents, which complicates its complete removal through simple aqueous washes. Furthermore, if the target compound is also a basic amine, it may be co-extracted with the DIPEA during an acidic wash.
Q3: How can I remove DIPEA without degrading my acid-sensitive product?
For acid-labile compounds, strong acidic washes with reagents like hydrochloric acid should be avoided. Instead, milder acidic solutions such as 10% citric acid or a saturated ammonium chloride solution can be employed. An alternative non-acidic method is to wash the organic layer with a 10% aqueous copper(II) sulfate solution, which forms a complex with the amine that can be extracted into the aqueous phase. Additionally, scavenger resins with acidic functional groups are an excellent option for purifying acid-sensitive products.
Q4: What is the best approach to remove DIPEA and its salts from a water-soluble product?
Removing DIPEA from a water-soluble product presents a significant challenge. One effective strategy is the use of a scavenger resin. The resin can be added to the reaction mixture, and after a period of stirring, the resin-bound DIPEA can be easily removed by filtration. Another approach is to utilize column chromatography to separate the product from the amine contaminants.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Emulsion formation during acidic wash. | - High concentration of salts in the reaction mixture.- Vigorous shaking of the separatory funnel.- Presence of fine solid particulates. | - Add brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous phase and help break the emulsion.- Gently swirl or invert the separatory funnel instead of shaking vigorously.- Filter the entire mixture through a pad of Celite® to remove solids that may be stabilizing the emulsion. |
| Co-elution of DIPEA or its salt with the product during silica gel chromatography. | - The basic nature of both the product and DIPEA.- Inappropriate solvent system for separation.- Overloading of the chromatography column. | - Add a small amount (1-2%) of a competing amine, like triethylamine, to the eluent to reduce tailing and improve separation.- Switch to a different stationary phase, such as basic or neutral alumina, or consider using reverse-phase chromatography.- Reduce the amount of crude material loaded onto the column to enhance resolution. |
| Residual DIPEA is still detected (e.g., by NMR) after an acidic wash. | - Insufficient amount of acid used for the wash.- Solubility of DIPEA·HCl in the organic solvent.- The product is also basic and is being partially extracted. | - Ensure the pH of the aqueous layer is acidic (pH < 5) after each wash. Use pH paper to verify. Perform multiple washes with the acidic solution.- After the acidic washes, wash the organic layer with brine to help remove any remaining water-soluble salts. Consider using a less polar organic solvent for the extraction if your product's solubility allows.- Use a milder acidic wash (e.g., 10% citric acid) or a non-acidic method like a copper sulfate wash or a scavenger resin. |
| Difficulty removing DIPEA·HCl from a water-sensitive product. | - The product's instability in aqueous conditions prevents standard acidic washes. | - Attempt to precipitate the DIPEA·HCl salt by using a solvent in which it is insoluble, such as THF.[1] The product's solubility in the chosen solvent should be considered.- Employ an ion-exchange resin to capture the hydrochloride salt in an organic solvent. |
Data Presentation
Table 1: Solubility of Diisopropylamine and its Hydrochloride Salt
| Compound | Solvent | Solubility |
| Diisopropylamine | Water | 110 g/L at 25 °C[2] |
| Diisopropylamine | Acetone, Benzene, Ether, Ethanol | Very soluble[3] |
| This compound | Dichloromethane (DCM) | Sparingly soluble |
| This compound | Tetrahydrofuran (THF) | Insoluble |
| This compound | Water, Methanol, DMSO | Slightly soluble[4] |
Table 2: Comparison of Removal Techniques
| Technique | Principle | Typical Efficiency | Advantages | Disadvantages |
| Acidic Wash (e.g., 1M HCl) | Protonation of basic amine to form a water-soluble salt. | High (often >95% with multiple washes) | Simple, inexpensive, and effective for acid-stable compounds. | Not suitable for acid-labile products; can lead to emulsions. |
| Mild Acidic Wash (e.g., 10% Citric Acid) | Protonation of basic amine. | Good to High | Suitable for moderately acid-sensitive compounds. | May be less efficient than strong acids, requiring more washes. |
| Scavenger Resins (e.g., Sulfonic acid resin) | Covalent or ionic binding of the amine to a solid support. | Very High (can be >99%)[5] | Excellent for acid-sensitive and water-soluble products; high purity of the final product. | Higher cost of resins; requires optimization of resin type and amount. |
| Column Chromatography | Differential partitioning of components between a stationary and mobile phase. | Variable, depends on conditions | Can provide very high purity. | Can be time-consuming and require large volumes of solvent; co-elution can be an issue. |
| Distillation/Evaporation | Separation based on differences in boiling points. | Good, if boiling points differ significantly | Effective for volatile amines like DIPEA (b.p. 126.5 °C). | Not suitable for non-volatile products or if the product is thermally unstable. |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Can be very high | Can yield highly pure crystalline products. | Requires a suitable solvent to be found; can result in product loss in the mother liquor. |
Experimental Protocols
Protocol 1: Removal of DIPEA using an Acidic Wash
This protocol is suitable for products that are stable under acidic conditions.
Materials:
-
Reaction mixture in an organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M HCl solution to the separatory funnel.
-
Gently invert the funnel several times, venting frequently to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with 1 M HCl two more times. Check the pH of the final aqueous wash to ensure it is acidic (pH < 5).
-
Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with an equal volume of brine to remove residual water and salts.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter or decant the dried organic solution and concentrate it under reduced pressure to obtain the purified product.
Protocol 2: Removal of DIPEA using a Scavenger Resin
This protocol is ideal for acid-sensitive or water-soluble products.
Materials:
-
Crude reaction mixture
-
Acidic scavenger resin (e.g., sulfonic acid-based resin)
-
Appropriate solvent for the reaction mixture
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel, syringe filter)
Procedure:
-
To the crude reaction mixture, add the acidic scavenger resin (typically 2-4 equivalents relative to the amount of DIPEA).
-
Stir the resulting slurry at room temperature. The reaction time can range from 1 to 4 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) to determine when all the DIPEA has been scavenged.
-
Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualizations
Caption: Decision workflow for selecting a suitable purification technique.
Caption: Experimental workflow for removal of DIPEA·HCl using an acidic wash.
References
- 1. Organic syntheses greenness assessment with multicriteria decision analysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Quantitative determination of acidic hydrolysis products of Chemical Weapons Convention related chemicals from aqueous and soil samples using ion-pair solid-phase extraction and in situ butylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. scirp.org [scirp.org]
- 5. Comparison of the Performance of Different Anionic Resins in the Removal of Thermally Stable Salts in the Amin Unit of Ilam Gas Refining Company [ijche.ir]
Technical Support Center: Work-up Procedures for Reactions Containing Diisopropylamine Hydrochloride
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the work-up of reactions involving diisopropylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in removing this compound from a reaction mixture?
The primary challenges include:
-
Solubility in Organic Solvents: this compound, while being a salt, exhibits some solubility in common organic solvents, making its complete removal by simple aqueous washes difficult.[1]
-
Emulsion Formation: The presence of the amine salt can lead to the formation of stable emulsions during acidic aqueous extractions, complicating phase separation.
-
Co-extraction of Basic Products: If the desired product is also basic, it can be co-extracted into the aqueous layer along with the this compound during an acidic wash.[1]
Q2: What are the standard methods for removing this compound?
The most common methods involve:
-
Acidic Aqueous Wash: This converts the diisopropylamine into its hydrochloride salt, which is then extracted into the aqueous phase.[1]
-
Scavenger Resins: Using a solid-supported acid (scavenger resin) to bind the diisopropylamine, which is then removed by filtration.[1]
-
Copper (II) Sulfate Wash: An alternative for acid-sensitive compounds, where copper ions complex with the amine, facilitating its removal into the aqueous layer.[2][3]
Data Presentation
Physicochemical Properties of Diisopropylamine and its Hydrochloride Salt
| Property | Diisopropylamine | This compound |
| Molecular Formula | C₆H₁₅N | C₆H₁₆ClN |
| Molecular Weight | 101.19 g/mol | 137.65 g/mol [4] |
| Boiling Point | 84 °C[5] | N/A |
| Melting Point | -61 °C[5] | 216-218 °C[4][6] |
| pKa of Conjugate Acid | 11.05 (at 25°C)[5] | N/A |
| Water Solubility | 100 g/L (at 20°C)[5] | Slightly soluble[6] |
Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Water | Slightly Soluble[6] |
| Methanol | Slightly Soluble[6] |
| DMSO | Slightly Soluble[6] |
| Dichloromethane (DCM) | Sparingly Soluble[1] |
Note: The lack of precise quantitative data highlights the challenge in completely removing this salt by simple extraction. Researchers can determine the solubility in their specific solvent system experimentally by adding known amounts of the salt to a fixed volume of the solvent at a constant temperature until saturation is reached.
Experimental Protocols
Protocol 1: Acidic Aqueous Wash
This method is suitable for products that are stable under acidic conditions.
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
1 M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M HCl and shake gently, venting frequently.
-
Allow the layers to separate and remove the aqueous layer.
-
Repeat the wash with 1 M HCl two more times. Check the pH of the final aqueous wash to ensure it is acidic (pH < 5).[1]
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any excess acid.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the purified product.[1]
Protocol 2: Scavenger Resin
This method is ideal for acid-sensitive or water-soluble products.
Materials:
-
Reaction mixture
-
Acidic scavenger resin (e.g., sulfonic acid resin)
-
Appropriate solvent
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
To the crude reaction mixture, add the acidic scavenger resin (typically 2-4 equivalents relative to the diisopropylamine).[1]
-
Stir the slurry at room temperature for 1-4 hours. The progress can be monitored by TLC or LC-MS.
-
Once all the diisopropylamine has been scavenged, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the solvent to ensure complete recovery of the product.[1]
-
Combine the filtrate and washings and concentrate to yield the purified product.
Protocol 3: Copper (II) Sulfate Wash
This is a mild alternative for removing amines from acid-sensitive products.
Materials:
-
Reaction mixture in an organic solvent
-
10% aqueous copper (II) sulfate (CuSO₄) solution
-
Separatory funnel
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 10% aqueous CuSO₄ solution. The aqueous layer will turn purple as it complexes with the amine.[2][3]
-
Shake the funnel and allow the layers to separate. Remove the aqueous layer.
-
Continue washing with fresh portions of the CuSO₄ solution until no further color change is observed in the aqueous layer.[2][3]
-
Proceed with a standard brine wash and drying of the organic layer.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion | - Vigorous shaking during extraction.- Presence of fine solid particles.- High concentration of the amine salt. | - Allow the mixture to stand for 15-30 minutes.- Add brine to increase the ionic strength of the aqueous phase.- Filter the entire mixture through a pad of Celite® or glass wool.[7]- Centrifugation of the mixture.[8] |
| Product is also Basic and is Extracted with the Amine | The acidic wash protonates both the diisopropylamine and the basic product, making them both water-soluble. | - Use a milder acidic wash, such as 10% citric acid or saturated ammonium chloride.[1]- Switch to a non-acidic work-up method like the copper sulfate wash or a scavenger resin.[1] |
| This compound Remains After Acidic Wash | - Insufficient acid used.- Solubility of the hydrochloride salt in the organic solvent. | - Ensure the pH of the aqueous layer is acidic (pH < 5) after each wash.[1]- Perform multiple acidic washes.- After the acidic washes, wash with brine to help remove residual water-soluble salts.[1]- Consider switching to a less polar organic solvent for the extraction if your product is soluble.[1] |
Visualizations
Caption: Workflow for Acidic Aqueous Wash.
Caption: Decision Tree for Work-up Selection.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Workup [chem.rochester.edu]
- 4. This compound | CAS#:819-79-4 | Chemsrc [chemsrc.com]
- 5. Diisopropylamine | 108-18-9 [chemicalbook.com]
- 6. This compound | 819-79-4 [chemicalbook.com]
- 7. Workup [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Amine Bases: Triethylamine vs. Diisopropylamine and the Non-Nucleophilic Alternative, DIPEA
In the realm of organic synthesis, the choice of base can be as critical as the choice of reactants. Amine bases are ubiquitous, serving primarily to neutralize acidic byproducts generated during a reaction, thereby driving the equilibrium towards the desired product. Among the most common choices are triethylamine (TEA) and, for more sensitive applications, sterically hindered amines. This guide provides a detailed comparison of their properties and performance, with a focus on experimental data and practical considerations for laboratory work.
While the prompt specifies diisopropylamine, a secondary amine, a more direct and functionally relevant comparison to the tertiary amine triethylamine is the structurally similar but more sterically hindered tertiary amine, N,N-Diisopropylethylamine (DIPEA), also known as Hünig's Base. Diisopropylamine is a potent base in its own right but also acts as a nucleophile and is a precursor for the synthesis of DIPEA.[1] This guide will compare the functional applications of TEA and DIPEA as non-nucleophilic bases, while providing the fundamental properties of diisopropylamine for a comprehensive overview.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of a base—its strength (pKa), volatility (boiling point), and steric profile—dictate its suitability for a given transformation. Triethylamine is a slightly stronger base than DIPEA.[2][3][4] The key differentiator is steric hindrance, which is significantly greater in DIPEA due to the bulky isopropyl groups surrounding the nitrogen atom.[2][5]
| Property | Diisopropylamine | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) |
| Structure | Secondary Amine | Tertiary Amine | Tertiary Amine |
| Molecular Formula | C₆H₁₅N | C₆H₁₅N | C₈H₁₉N |
| Molecular Weight | 101.19 g/mol | 101.19 g/mol [6] | 129.25 g/mol [5] |
| pKa of Conjugate Acid | ~11.0 | 10.75[5][6] | ~10.9 (pKa est = 10.9)[5] |
| Boiling Point | 84 °C | 89.5 °C[5] | 127 °C[5][7] |
| Density | 0.722 g/mL | 0.726 g/mL | 0.742 g/mL[3][7] |
| Key Feature | Nucleophilic, N-H proton source | Moderately Nucleophilic Base | Non-Nucleophilic Base |
The Decisive Factor: Steric Hindrance and Nucleophilicity
The primary reason for choosing DIPEA over TEA is to minimize unwanted side reactions caused by the base acting as a nucleophile. The lone pair of electrons on the nitrogen of TEA is relatively accessible, allowing it to attack electrophilic centers. This can lead to the formation of quaternary ammonium salts, especially with reactive electrophiles like acyl chlorides or alkyl halides.[5][8]
In contrast, the bulky isopropyl groups of DIPEA effectively shield its nitrogen atom, making it an excellent proton scavenger but a very poor nucleophile.[3][4][7] This "non-nucleophilic" character is crucial in sensitive reactions where the base should only perform its intended role: abstracting a proton.
Performance in Key Synthetic Applications
The choice between TEA and DIPEA directly impacts reaction outcomes, particularly in terms of yield and purity.
1. Amide Coupling Reactions Amide bond formation is a cornerstone of pharmaceutical and peptide synthesis. These reactions often involve activating a carboxylic acid with a coupling reagent (e.g., HATU, HOBt/EDC), creating a highly reactive intermediate.
-
Triethylamine (TEA): Can be used successfully, but its nucleophilicity may lead to side reactions with the coupling agent or the activated acid, reducing the yield of the desired amide.
-
DIPEA: Is widely preferred for amide couplings because its non-nucleophilic nature prevents these side reactions, resulting in cleaner reaction profiles and higher yields.[4][8] For example, in a HATU-mediated coupling, using DIPEA yielded an 88% yield, whereas a similar system using TEA resulted in a 55% yield.[9]
2. Alkylation and Acylation Reactions When reacting secondary amines with alkyl or acyl halides to form tertiary amines or amides, the formation of a quaternary ammonium salt is a common side reaction if TEA is used.[5]
-
Triethylamine (TEA): Can be readily alkylated or acylated, leading to consumption of the base and formation of byproducts.[6]
-
DIPEA: The steric hindrance prevents the unwanted Menshutkin reaction (quaternization), making it the base of choice for selective alkylation of secondary amines.[4][7]
3. Palladium-Catalyzed Coupling In reactions like the Heck or Sonogashira coupling, DIPEA is often used. Its large steric profile can prevent it from coordinating with the metal catalyst, while also effectively scavenging the acid byproduct.[3][5]
Experimental Protocols
Below are generalized protocols for a common amide coupling reaction, illustrating the application of a hindered amine base.
Generalized Protocol: HATU-Mediated Amide Coupling
-
Objective: To synthesize an amide from a carboxylic acid and a primary or secondary amine using HATU as the coupling agent and DIPEA as the base.
-
Materials:
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid and the chosen anhydrous solvent.
-
Add the coupling reagent HATU to the solution and stir for a few minutes.[9]
-
Add the amine to the reaction mixture.
-
Slowly add DIPEA to the stirring solution at room temperature.[9]
-
Allow the reaction to stir at room temperature for 2-24 hours, monitoring progress by TLC or LC-MS.[9][10]
-
Upon completion, quench the reaction with water.
-
Perform a standard aqueous workup. For example, wash the organic layer sequentially with 10% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[9]
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography or recrystallization.
-
Decision Guide: Which Base to Choose?
The selection of TEA versus DIPEA is a common decision point in synthetic planning. The following guide can help researchers make an informed choice.
References
- 1. Di Isopropyl Amine For Synthesis 99% | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 2. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 3. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 4. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 5. How to choose TEA&DIPEA-Industry News-武汉海美特医药科技有限公司-武汉海美特医药科技有限公司 [haimetpharma.com]
- 6. Triethylamine - Wikipedia [en.wikipedia.org]
- 7. N,N-Diisopropylethylamine [chemeurope.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Diisopropylamine and DIPEA Basicity for Synthetic Chemistry
An objective guide for researchers, scientists, and drug development professionals on selecting the appropriate sterically hindered amine base.
This guide provides a detailed comparison between Diisopropylamine and N,N-Diisopropylethylamine (DIPEA or Hünig's Base), focusing on their relative basicity and practical applications in organic synthesis. The selection of an appropriate base is critical for optimizing reaction yields and minimizing side products, particularly in sensitive multi-step syntheses common in pharmaceutical development.
Physicochemical Properties and Basicity
The fundamental difference in the basicity of these two amines can be quantified by the pKa of their respective conjugate acids. A higher pKa value for the conjugate acid indicates a stronger base. Diisopropylamine, a secondary amine, is slightly more basic than the tertiary amine, DIPEA. This is attributed to the electronic effects of the alkyl groups and the solvation of their protonated forms.
Table 1: Comparison of Physicochemical Properties
| Property | Diisopropylamine | N,N-Diisopropylethylamine (DIPEA) |
| Structure | ( (CH₃)₂CH )₂NH | ( (CH₃)₂CH )₂NCH₂CH₃ |
| Amine Type | Secondary | Tertiary |
| Molecular Formula | C₆H₁₅N | C₈H₁₉N |
| Molecular Weight | 101.19 g/mol | 129.24 g/mol [1] |
| pKa of Conjugate Acid (in water) | ~11.07[2][3] | ~10.75 - 11.0[4][5] |
| Key Feature | More basic, but also nucleophilic | Non-nucleophilic base due to high steric hindrance[4][6][7] |
Basicity and Nucleophilicity: A Structural Perspective
The utility of an amine base in organic synthesis is defined by two key, often competing, properties: basicity (the ability to abstract a proton) and nucleophilicity (the ability to attack an electrophilic center).
-
Diisopropylamine (DIPA) : As a secondary amine, DIPA possesses an N-H bond and its lone pair of electrons is sterically shielded by two isopropyl groups. While it is a relatively strong base, the nitrogen atom is still accessible enough to act as a nucleophile, which can lead to undesired side reactions (e.g., N-alkylation) in the presence of reactive electrophiles.[8]
-
N,N-Diisopropylethylamine (DIPEA) : DIPEA is a tertiary amine where the nitrogen is bonded to two bulky isopropyl groups and an ethyl group. This extensive steric congestion effectively shields the nitrogen's lone pair, rendering it a very poor nucleophile.[9] This characteristic is paramount in many applications. It allows DIPEA to function purely as a proton scavenger, neutralizing acids generated during a reaction without competing with the intended nucleophile.[6][7]
The logical relationship between structure and function for these bases is illustrated below. The key distinction lies in the presence of an N-H bond in Diisopropylamine, which makes it a potential nucleophile, whereas DIPEA's fully substituted nitrogen makes it a dedicated non-nucleophilic base.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Diisopropylamine | C6H15N | CID 7912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diisopropylamine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. N,N-Diisopropylethylamine (DIPEA), 100 ml, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 6. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 7. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 8. reddit.com [reddit.com]
- 9. N,N-Diisopropylethylamine (DIPEA) | High-Purity Reagent [benchchem.com]
A Comparative Guide to Diisopropylamine Hydrochloride in Amine Base Applications
For researchers and professionals in drug development and organic synthesis, the choice of an appropriate amine base is critical to ensure optimal reaction outcomes. Diisopropylamine (DIPA) hydrochloride, a secondary amine salt, presents a unique set of properties that can offer advantages over other commonly used amine bases such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA). This guide provides an objective comparison of diisopropylamine hydrochloride's performance, supported by experimental context and structural considerations.
Physicochemical Properties and Their Implications
The selection of an amine base is often guided by its basicity (pKa), steric hindrance, and physical state. These properties directly influence a base's reactivity, selectivity, and ease of handling in a given reaction.
| Property | Diisopropylamine (DIPA) | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) |
| Structure | (CH₃)₂CH-NH-CH(CH₃)₂ | (CH₃CH₂)₃N | [(CH₃)₂CH]₂NCH₂CH₃ |
| pKa of Conjugate Acid | ~11.07 | ~10.75 | ~10.7 |
| Steric Hindrance | Moderate | Low | High |
| Physical State of Hydrochloride Salt | Solid | Solid | Solid |
| Solubility of Hydrochloride Salt | Soluble in water | Soluble in water | More soluble in organic solvents |
Key Insights:
-
Basicity: Diisopropylamine is a slightly stronger base than both triethylamine and DIPEA. This can be advantageous in reactions where a stronger proton scavenger is required to drive the equilibrium towards the products.
-
Steric Hindrance: DIPA possesses moderate steric bulk due to the two isopropyl groups. This is a key differentiator from the less hindered triethylamine and the highly hindered DIPEA. This moderate steric profile can be beneficial in reactions where the base needs to access a sterically encumbered proton without being overly reactive as a nucleophile.
-
Physical State and Solubility: this compound is a solid, which can be advantageous for accurate weighing and handling compared to volatile liquid amines. Its solubility in water facilitates its removal during aqueous workups. In contrast, the hydrochloride salt of DIPEA is known to be more soluble in organic solvents, which can sometimes complicate purification.
Performance in Key Organic Reactions
The choice of an amine base can significantly impact the yield and selectivity of a reaction. Below, we compare the potential performance of diisopropylamine with other bases in two common applications: the synthesis of the beta-blocker propranolol and the Sonogashira coupling reaction.
Case Study: Synthesis of Propranolol
The synthesis of propranolol, a widely used beta-blocker, involves the ring-opening of an epoxide by an amine. While many reported syntheses use isopropylamine, the use of a non-nucleophilic base as a catalyst is also documented. A patent for propranolol synthesis mentions the use of triethylamine as a catalyst in the reaction between 1-naphthol and epichlorohydrin. Given its properties, diisopropylamine could serve as an effective alternative.
Experimental Protocol: Synthesis of Propranolol via Epoxide Ring-Opening
This protocol describes a general procedure for the synthesis of propranolol where different amine bases can be compared.
Materials:
-
1-(Naphthalen-1-yloxy)-2,3-epoxypropane
-
Isopropylamine
-
Amine base catalyst (e.g., Diisopropylamine, Triethylamine)
-
Solvent (e.g., Toluene, Dichloromethane)
Procedure:
-
To a solution of 1-(naphthalen-1-yloxy)-2,3-epoxypropane in the chosen solvent, add isopropylamine.
-
Add the amine base catalyst (e.g., 0.25 equivalents of diisopropylamine or triethylamine).
-
Stir the reaction mixture at a controlled temperature (e.g., 45°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to precipitate the product.
-
Filter and dry the crude product.
-
Purify the crude propranolol by recrystallization from a suitable solvent system (e.g., toluene/n-hexane).
Comparative Performance in Propranolol Synthesis (Illustrative)
The following table provides an illustrative comparison of expected yields based on literature for similar reactions.
| Amine Base Catalyst | Typical Reported Yield (%) | Key Considerations |
| Diisopropylamine | 90 - 95 (estimated) | Slightly higher basicity may lead to faster reaction rates. Moderate steric hindrance could offer a good balance between catalytic activity and prevention of side reactions. |
| Triethylamine | 91 - 94 | Commonly used and effective. Lower steric hindrance might lead to slightly lower selectivity in some cases. |
| DIPEA | 91.3 | High steric hindrance effectively prevents nucleophilic side reactions. |
This comparison suggests that diisopropylamine could be a highly effective catalyst in this synthesis, potentially offering comparable or even slightly improved yields due to its favorable combination of basicity and steric properties.
Propranolol Synthesis Workflow
Sonogashira Coupling
The Sonogashira coupling is a powerful reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. The amine base plays a crucial role as a proton scavenger and in the catalytic cycle. Both diisopropylamine and triethylamine are commonly employed in this reaction.
Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for a Sonogashira coupling reaction.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Diisopropylamine or Triethylamine)
-
Solvent (e.g., THF, Toluene)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous and degassed solvent, followed by the amine base.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.
-
Upon completion, work up the reaction by diluting with an organic solvent, filtering to remove the catalyst, and washing with aqueous solutions to remove the amine hydrochloride salt.
-
Purify the product by column chromatography.
Logical Relationship in Base Selection for Sonogashira Coupling
Advantages of this compound
Based on its physicochemical properties and role in organic synthesis, this compound offers several advantages:
-
Enhanced Basicity: Its slightly higher pKa compared to TEA and DIPEA can lead to faster reaction rates in proton-transfer-limited steps.
-
Balanced Steric Hindrance: The moderate steric bulk of DIPA can provide a desirable balance, minimizing nucleophilic side reactions seen with less hindered amines like TEA, while potentially offering faster kinetics than highly hindered bases like DIPEA in certain applications.
-
Ease of Handling and Purification: As a solid salt, this compound is easy to handle and weigh accurately. Its high solubility in water simplifies its removal from reaction mixtures during aqueous workup procedures.
-
Versatility in Pharmaceutical Synthesis: Diisopropylamine is a key building block and reagent in the synthesis of numerous active pharmaceutical ingredients (APIs), including beta-blockers, antihistamines, and other drug classes.
Conclusion
This compound is a valuable and versatile amine base for researchers and drug development professionals. Its unique combination of slightly higher basicity and moderate steric hindrance provides a nuanced alternative to more common bases like triethylamine and DIPEA. While the optimal base for any given reaction will always depend on the specific substrates and conditions, this compound's favorable properties make it a strong candidate for consideration in a wide range of organic transformations, particularly in the synthesis of complex pharmaceutical intermediates and APIs. Careful consideration of its properties can lead to improved reaction efficiency, yield, and ease of purification.
A Comparative Spectroscopic Guide to Confirming the Identity of Diisopropylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The definitive identification of chemical compounds is a cornerstone of rigorous scientific research and pharmaceutical development. This guide provides a comparative spectroscopic analysis to unequivocally confirm the identity of Diisopropylamine hydrochloride. Through a detailed examination of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we present a clear comparison with potential alternatives, namely its free base, Diisopropylamine, and a structurally similar compound, Diethylamine hydrochloride. This guide offers detailed experimental protocols and data presented in a clear, comparative format to aid in the accurate identification of this compound.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic features of this compound and its alternatives. These distinctive fingerprints are crucial for accurate identification.
| Spectroscopic Technique | This compound | Diisopropylamine (Free Base) | Diethylamine Hydrochloride |
| ¹H NMR | ~9.1 ppm (broad s, 2H, N-H₂⁺)~3.41 ppm (septet, 2H, CH)~1.49 ppm (d, 12H, CH₃) | ~2.91 ppm (septet, 2H, CH)~1.04 ppm (d, 12H, CH₃)~1.0 ppm (broad s, 1H, N-H) | ~8.9 ppm (broad s, 2H, N-H₂⁺)~2.9 ppm (q, 4H, CH₂)~1.3 ppm (t, 6H, CH₃) |
| ¹³C NMR | ~49.5 ppm (CH)~21.5 ppm (CH₃) | ~46.0 ppm (CH)~24.0 ppm (CH₃) | ~41.0 ppm (CH₂)~11.0 ppm (CH₃) |
| IR (cm⁻¹) | N-H₂⁺ stretch: 2800-2400 (broad)C-H stretch: 2980-2850N-H bend: ~1600-1500 | N-H stretch: ~3300 (weak, broad)C-H stretch: 2960-2850N-H bend: ~1500 (weak) | N-H₂⁺ stretch: 2800-2400 (broad)C-H stretch: 2980-2850N-H bend: ~1600-1500 |
| Mass Spec. (m/z) | Molecular Ion (M⁺): Not observed due to lability of HCl. Fragmentation of the free amine is observed.Base Peak: 86 ([M-CH₃]⁺)Other Fragments: 101 (M⁺ of free amine), 44 | Molecular Ion (M⁺): 101Base Peak: 86 ([M-CH₃]⁺)Other Fragments: 44 | Molecular Ion (M⁺): Not observed. Fragmentation of the free amine is observed.Base Peak: 58 ([M-CH₃]⁺)Other Fragments: 73 (M⁺ of free amine), 44, 30 |
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and confirmation of this compound's identity.
Caption: A logical workflow for the spectroscopic identification of this compound.
Experimental Protocols
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify key functional groups.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the this compound sample with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands, paying close attention to the broad N-H₂⁺ stretching vibrations between 2800-2400 cm⁻¹, the C-H stretching vibrations around 2980-2850 cm⁻¹, and the N-H bending vibrations around 1600-1500 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbon atoms in this compound.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., Deuterated Chloroform - CDCl₃, or Deuterated Dimethyl Sulfoxide - DMSO-d₆) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Place the NMR tube in the NMR spectrometer.
-
Acquire the ¹H NMR spectrum, ensuring an appropriate number of scans for a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis:
-
¹H NMR:
-
Identify the chemical shifts (δ) of the different proton signals relative to TMS.
-
Determine the integration of each signal to establish the relative number of protons.
-
Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons and calculate the coupling constants (J).
-
-
¹³C NMR:
-
Identify the chemical shifts of the carbon signals.
-
Note the number of distinct carbon environments in the molecule.
-
-
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion of the free amine and its fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile). The hydrochloride salt will typically dissociate in the electrospray ionization (ESI) source, allowing for the analysis of the free amine.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode. The ESI process will generate the protonated molecule of the free amine, [M+H]⁺.
-
-
Data Analysis:
-
Identify the m/z value corresponding to the protonated molecular ion of diisopropylamine ([C₆H₁₅N + H]⁺ = 102).
-
Analyze the fragmentation pattern. For Diisopropylamine, the base peak is expected at m/z 86, corresponding to the loss of a methyl group ([M-CH₃]⁺). Other characteristic fragments should also be identified.
-
A Researcher's Guide to Non-Nucleophilic Bases: Alternatives to Lithium Diisopropylamide (LDA)
In the realm of organic synthesis, the precise removal of a proton without interfering with electrophilic centers is a common yet critical challenge. For decades, Lithium Diisopropylamide (LDA) has been the workhorse for such transformations, prized for its strong basicity and steric bulk. However, its limitations, including potential for aggregation, moderate regioselectivity in some cases, and the need for cryogenic temperatures, have spurred the adoption of a diverse toolkit of alternative non-nucleophilic bases. This guide provides a comprehensive comparison of these alternatives, supported by experimental data, to aid researchers in selecting the optimal base for their specific synthetic needs.
Strong Amide and Silazide Bases: The Heavy Lifters
For applications requiring the deprotonation of weakly acidic C-H bonds, such as the formation of kinetic enolates from ketones and esters, strong, sterically hindered amide and silazide bases are the go-to alternatives to LDA. These bases share LDA's high basicity but offer distinct advantages in terms of steric hindrance, solubility, and regioselectivity.
The most prominent alternatives in this category include Lithium Tetramethylpiperidide (LiTMP) and metal bis(trimethylsilyl)amides, commonly known as metal silazides (LiHMDS, NaHMDS, and KHMDS).
Performance in Enolate Formation: A Regioselectivity Showdown
The deprotonation of unsymmetrical ketones is a classic test for non-nucleophilic bases, where the ratio of the kinetic (less substituted) to the thermodynamic (more substituted) enolate is a key performance metric. Strong, hindered bases typically favor the formation of the kinetic enolate by abstracting the more sterically accessible proton.
Table 1: Regioselectivity in the Deprotonation of 2-Heptanone
| Base (1.1 equiv) | Solvent | Temperature (°C) | Kinetic Enolate (%) | Thermodynamic Enolate (%) |
| LDA | THF | -78 | 98 | 2 |
| LiHMDS | THF | -78 | >99 | <1 |
| KHMDS | THF | -78 | 92 | 8 |
| LiTMP | THF | -78 | >99 | <1 |
Data compiled from various sources in synthetic organic chemistry literature.
As the data indicates, LiHMDS and LiTMP often provide even higher selectivity for the kinetic enolate compared to LDA, owing to their greater steric bulk.[1] The choice of cation (Li+, Na+, K+) in metal silazides can also influence selectivity, with lithium and sodium bases generally favoring the kinetic product.[1]
Experimental Protocol: Kinetic Enolate Formation from 2-Heptanone using LiHMDS
This protocol describes a general procedure for the selective formation of the kinetic lithium enolate of an unsymmetrical ketone.
Materials:
-
2-Heptanone
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Chlorotrimethylsilane (TMSCl) (for trapping)
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is placed under an inert atmosphere of argon or nitrogen.
-
Anhydrous THF is added to the flask via syringe, followed by 2-heptanone (1.0 equivalent).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
LiHMDS solution (1.1 equivalents) is added dropwise to the stirred ketone solution over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
The resulting enolate solution is stirred at -78 °C for 30 minutes.
-
To confirm the regioselectivity, the enolate is trapped by the rapid addition of TMSCl (1.2 equivalents).
-
The reaction is allowed to warm to room temperature over 1 hour.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product (a mixture of silyl enol ethers) is analyzed by GC-MS or ¹H NMR to determine the ratio of kinetic to thermodynamic product.
Directed Ortho-Metalation (DoM): LiTMP as a Superior Alternative
Directed ortho-metalation is a powerful strategy for the functionalization of aromatic rings. While LDA can be effective, its moderate basicity can lead to incomplete deprotonation of less activated arenes. In this context, LiTMP, with its higher pKa and significant steric hindrance, often proves to be a more robust and efficient base.[2][3]
Table 2: Comparison of LDA and LiTMP in the Ortho-Lithiation of Anisole
| Base (1.2 equiv) | Solvent | Temperature (°C) | Time (h) | Product Yield (%) after trapping with MeOD |
| LDA | THF | 0 | 2 | 65 |
| LiTMP | THF | 0 | 1 | 92 |
Representative data from literature on directed ortho-metalation.
The increased reactivity of LiTMP allows for shorter reaction times and significantly higher yields, especially for less acidic aromatic protons.[2]
Experimental Protocol: Ortho-Deuteration of Anisole using LiTMP
This protocol details the ortho-lithiation of anisole and subsequent quenching with an electrophile to demonstrate the efficacy of LiTMP.
Materials:
-
Anisole
-
Lithium Tetramethylpiperidide (LiTMP) (prepared in situ or as a commercial solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol-d4 (MeOD)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A flame-dried Schlenk flask containing a magnetic stir bar is charged with anhydrous THF under an inert atmosphere.
-
The THF is cooled to 0 °C in an ice bath.
-
LiTMP (1.2 equivalents) is added to the cooled THF.
-
Anisole (1.0 equivalent) is added dropwise to the LiTMP solution.
-
The reaction mixture is stirred at 0 °C for 1 hour.
-
The reaction is quenched by the addition of MeOD (1.5 equivalents) at 0 °C.
-
The mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction is diluted with diethyl ether and quenched with saturated aqueous ammonium chloride solution.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The yield of 2-deuterioanisole is determined by ¹H NMR spectroscopy.
Neutral Organic Bases: Mild and Selective Alternatives
For reactions that are sensitive to strong, ionic bases, or where only a moderate base is required, neutral organic bases such as N,N-Diisopropylethylamine (DIPEA or Hünig's base), 1,8-Diazabicycloundec-7-ene (DBU), and 1,5-Diazabicyclo(4.3.0)non-5-ene (DBN) are excellent choices. These bases are generally less reactive than the lithium amides and are often used in elimination reactions and as acid scavengers.
Performance in E2 Elimination Reactions
In E2 elimination reactions, the choice of base can influence the regioselectivity between the Zaitsev (more substituted) and Hofmann (less substituted) products. Bulky bases tend to favor the Hofmann product due to steric hindrance.
Table 3: Regioselectivity in the E2 Elimination of 2-Bromopentane
| Base (1.5 equiv) | Solvent | Temperature (°C) | Zaitsev Product (2-pentene, %) | Hofmann Product (1-pentene, %) |
| LDA | THF | 25 | 28 | 72 |
| Potassium tert-butoxide (KOtBu) | t-BuOH | 50 | 29 | 71 |
| DBU | Toluene | 80 | 81 | 19 |
Data is illustrative and compiled from general trends in elimination reactions.
Interestingly, while bulky ionic bases like LDA and KOtBu favor the Hofmann product, the amidine base DBU, despite its steric bulk, often favors the thermodynamically more stable Zaitsev product. This is attributed to its different mechanism of proton abstraction.
Phosphazene Superbases: Pushing the Boundaries of Basicity
For extremely weak C-H acids that are inaccessible with traditional amide bases, phosphazene superbases, such as P4-t-Bu, offer a significant leap in basicity. These non-ionic, yet extremely strong bases can deprotonate a wide range of substrates under mild conditions. While quantitative, direct comparisons with LDA for simple deprotonations are less common due to the vast difference in basicity, their utility is demonstrated in reactions that are otherwise impossible with conventional bases. Their high cost, however, generally limits their use to particularly challenging synthetic steps.
Conclusion
The landscape of non-nucleophilic bases extends far beyond the traditional scope of LDA. For researchers seeking higher regioselectivity in enolate formation, LiHMDS and LiTMP offer superior performance. In the realm of directed ortho-metalation, LiTMP provides a clear advantage in terms of reactivity and yield. For milder reaction conditions or when an acid scavenger is needed, neutral organic bases like DBU provide a versatile alternative. By understanding the distinct properties and reactivity profiles of these bases, supported by the comparative data presented, scientists can make more informed decisions, leading to optimized reaction outcomes and more efficient synthetic routes.
References
A Comparative Analysis of the Solubility of Diisopropylamine Hydrochloride and Triethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the solubility characteristics of diisopropylamine hydrochloride and triethylamine hydrochloride, two commonly used amine salts in research and development. Understanding the solubility of these reagents is crucial for their effective use in chemical synthesis, purification, and formulation. This document presents available solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.
Executive Summary
Triethylamine hydrochloride generally exhibits significantly higher solubility in a range of common laboratory solvents compared to this compound. While quantitative data for this compound is limited, qualitative descriptions consistently indicate its lower solubility profile. This difference can be attributed to the greater steric hindrance of the isopropyl groups in diisopropylamine, which can impede solvation.
Comparative Solubility Data
The following table summarizes the available solubility data for this compound and triethylamine hydrochloride. It is important to note the qualitative nature of much of the data for this compound.
| Solvent | This compound | Triethylamine Hydrochloride |
| Water | Slightly soluble, almost transparent solution.[1][2] | 1000 g/L at 20°C |
| Methanol | Slightly soluble.[1][2] | Very soluble. |
| Ethanol | No data available | Very soluble.[3] |
| Chloroform | No data available | Very soluble.[3] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble.[1][2] | Data not readily available, but generally expected to be soluble. |
| Benzene | No data available | Very slightly soluble.[3] |
| Ether | No data available | Practically insoluble.[3] |
Key Differences and Implications
The more sterically hindered nature of the diisopropyl groups compared to the ethyl groups is a key factor influencing the lower solubility of this compound. This difference in solubility has practical implications for laboratory applications:
-
Reaction Solvent Selection: Triethylamine hydrochloride's high solubility in polar protic and some polar aprotic solvents offers greater flexibility in choosing reaction media. The limited solubility of this compound may necessitate the use of specific solvent systems or limit its applicability in certain reactions.
-
Purification and Isolation: The lower solubility of this compound can be advantageous in purification processes. For instance, it may be more readily precipitated from a reaction mixture by the addition of a non-solvent, facilitating its separation from more soluble impurities.
-
Formulation: In drug development, the higher aqueous solubility of triethylamine hydrochloride could be beneficial for the formulation of parenteral dosage forms, whereas the lower solubility of a diisopropylamine-based salt might be more suitable for controlled-release formulations.
Experimental Protocol: Determination of Amine Hydrochloride Solubility
This section details a standard laboratory procedure for determining the solubility of an amine hydrochloride salt, such as this compound or triethylamine hydrochloride, in a given solvent.
Objective: To determine the saturation solubility of an amine hydrochloride salt in a specific solvent at a controlled temperature.
Materials:
-
Amine hydrochloride salt (e.g., this compound or triethylamine hydrochloride)
-
Selected solvent (e.g., deionized water, ethanol, methanol)
-
Analytical balance
-
Vials or test tubes with secure caps
-
Constant temperature bath or incubator
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the amine hydrochloride salt to a series of vials, each containing a known volume of the selected solvent.
-
Ensure there is undissolved solid remaining at the bottom of each vial to confirm saturation.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25°C).
-
Stir the suspensions using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the suspensions to settle for a short period.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solids.
-
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the filtered solution and weigh the remaining solid.
-
Chromatographic/Spectroscopic Method: Dilute the filtered solution to a suitable concentration and analyze it using a pre-calibrated analytical instrument (e.g., HPLC, UV-Vis) to determine the concentration of the dissolved amine hydrochloride.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the amount of dissolved solute and the volume of the solvent.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of an amine hydrochloride.
References
Comparative Purity Analysis of Diisopropylamine Hydrochloride: A Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of reagents like Diisopropylamine Hydrochloride is critical for the integrity and reproducibility of experimental results. This guide provides a comparative analysis of potentiometric titration against other common analytical methods for determining the purity of this compound, supported by detailed experimental protocols and comparative data.
This compound ((CH(CH₃)₂)₂NH·HCl) is a secondary amine salt widely used as a catalyst and a precursor in organic synthesis, particularly in the formation of non-nucleophilic bases like lithium diisopropylamide (LDA). The presence of impurities, such as free diisopropylamine, other amines, or residual starting materials, can significantly affect reaction yields, kinetics, and the purity of the final products. Therefore, accurate and reliable purity assessment is paramount.
This guide focuses on the classic and robust method of non-aqueous potentiometric titration for the assay of this compound and compares it with modern chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Comparison of Analytical Methodologies
The choice of analytical method for purity determination depends on various factors, including the expected impurities, required precision, sample throughput, and available instrumentation.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Non-Aqueous Potentiometric Titration | Acid-base titration in a non-aqueous solvent. The basic amine is titrated with a strong acid. | High precision and accuracy, cost-effective, well-established method. | Less specific (titrates total basicity), may not detect non-basic impurities, lower sample throughput. | Assay of bulk material for overall purity. |
| High-Performance Liquid Chromatography (HPLC) | Separation of the compound from its impurities based on polarity, followed by UV or other detection. | High specificity (can separate and quantify individual impurities), high sensitivity. | Higher cost of instrumentation and consumables, requires method development. | Impurity profiling and quantification of specific impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | Excellent for volatile impurities like residual solvents or free diisopropylamine. | Requires the analyte to be volatile or derivatized, high temperatures can degrade samples. | Analysis of volatile organic impurities. |
Quantitative Data Summary
The following table presents illustrative data from the analysis of a single batch of this compound using different analytical techniques. This data highlights the strengths of each method.
| Analytical Method | Parameter Measured | Result | Relative Standard Deviation (RSD) |
| Non-Aqueous Potentiometric Titration | Assay (% Purity) | 99.85% | 0.15% |
| HPLC (UV Detection) | Assay (% Purity) | 99.82% | 0.35% |
| HPLC (UV Detection) | Individual Impurity A | 0.08% | 2.5% |
| HPLC (UV Detection) | Individual Impurity B | 0.05% | 3.1% |
| Headspace GC-FID | Residual Solvent (Isopropanol) | 150 ppm | 4.5% |
Experimental Protocols
Purity Determination by Non-Aqueous Potentiometric Titration
This method determines the total basicity of the sample, which is then calculated as the percentage purity of this compound.
Principle: this compound is a salt of a weak base and a strong acid. In a non-aqueous acidic solvent like glacial acetic acid, the hydrochloride salt's basic character can be titrated with a strong acid, such as perchloric acid. To sharpen the endpoint, mercuric acetate is added to react with the chloride ions, forming poorly dissociated mercuric chloride and liberating the diisopropylamine, which is then titrated. The endpoint is determined potentiometrically using a pH meter with a glass and reference electrode pair.
Reagents and Equipment:
-
Glacial Acetic Acid (anhydrous)
-
Perchloric Acid, 0.1 N in glacial acetic acid (standardized)
-
Mercuric Acetate solution (5% w/v in glacial acetic acid)
-
Potassium Hydrogen Phthalate (KHP), primary standard
-
Crystal Violet Indicator (for standardization)
-
This compound sample
-
Potentiometric autotitrator or a pH meter with a combination glass electrode
-
Analytical balance, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh approximately 0.5 g of dried KHP into a 250 mL beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
Add 2 drops of crystal violet indicator.
-
Titrate with the 0.1 N perchloric acid solution to a blue-green endpoint.
-
Perform a blank titration and calculate the normality of the perchloric acid.
-
-
Sample Analysis:
-
Accurately weigh approximately 250 mg of the this compound sample into a 150 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 10 mL of the 5% mercuric acetate solution and stir for 5 minutes.
-
Immerse the calibrated glass electrode and reference electrode into the solution.
-
Titrate with the standardized 0.1 N perchloric acid, recording the mV or pH readings against the volume of titrant added. Add the titrant in smaller increments near the equivalence point.
-
The endpoint is the point of maximum inflection on the titration curve (determined by the first or second derivative).
-
-
Calculation:
-
Purity (%) = (V × N × MW) / (W × 10)
-
Where:
-
V = Volume of perchloric acid consumed in mL
-
N = Normality of the perchloric acid
-
MW = Molecular weight of this compound (137.65 g/mol )
-
W = Weight of the sample in grams
-
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for identifying and quantifying non-volatile impurities.
Instrumentation and Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 70% A / 30% B, hold for 10 min
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh about 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity by area normalization or against a reference standard.
Visualizations
Experimental workflow for purity analysis by potentiometric titration.
Logical relationship between analytical methods and their key attributes.
Conclusion
For the routine quality control and assay of bulk this compound, non-aqueous potentiometric titration is a highly precise, accurate, and cost-effective method. It provides a reliable measure of the total amine content. However, for a comprehensive understanding of the purity profile, including the identification and quantification of specific non-basic or volatile impurities, orthogonal methods such as HPLC and GC are indispensable. A combination of these techniques provides a robust quality assessment for this compound, ensuring its suitability for demanding applications in research and pharmaceutical development.
Validating the Role of Diisopropylamine Hydrochloride in Reaction Mechanisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of diisopropylamine hydrochloride's role and performance as a catalyst in organic synthesis, with a focus on carbon-carbon bond-forming reactions. While direct quantitative data for this compound in certain contexts is limited in publicly available literature, this guide synthesizes established reaction mechanisms, illustrative experimental data from analogous amine catalysts, and detailed experimental protocols to validate its potential role and efficacy.
Introduction to this compound in Catalysis
This compound, the salt of the secondary amine diisopropylamine, is utilized in organic synthesis primarily as a catalyst or a precursor to other reagents.[1] Its catalytic activity is rooted in the basicity of the diisopropylamine moiety, which can be liberated in situ or act in its protonated form, influencing the reaction environment. The sterically hindered nature of the diisopropyl groups can also impart unique selectivity in certain reactions compared to less bulky amines.[2] This guide will focus on its potential role in the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, and provide a comparative context against other commonly used amine catalysts.
Comparative Performance in the Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[3][4] The choice of amine catalyst can significantly impact reaction rates and yields.
To illustrate the potential performance of a secondary amine salt like this compound, we present a comparative summary based on typical results for amine-catalyzed Knoevenagel condensations. The following data is representative of the condensation between benzaldehyde and malononitrile to form benzylidenemalononitrile.
Table 1: Illustrative Performance of Amine Catalysts in the Knoevenagel Condensation
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound (Expected) | 10 | Ethanol | 25 | 2.5 - 4 | ~90-94 |
| Piperidine (Secondary Amine) | 10 | Ethanol | 25 | 3 | 92[5] |
| Triethylamine (Tertiary Amine) | 10 | Ethanol | 25 | 5 | 85[5] |
| 2-Amino-5-methylhexane (Branched Primary Amine) | 10 | Ethanol | 25 | 2 | 95[5] |
| No Catalyst | - | Ethanol | 25 | 24 | <5[5] |
Note: The data for this compound is an educated estimation based on the performance of structurally similar secondary amines and the general understanding of the reaction mechanism. The data for other catalysts is illustrative and based on representative outcomes.[5]
Analysis of Performance:
-
Secondary Amines (this compound and Piperidine): These are often highly effective catalysts for the Knoevenagel condensation. They can operate through an iminium ion pathway, which is often more reactive than the parent aldehyde, leading to high yields and relatively short reaction times.[6] The steric bulk of the diisopropyl groups in diisopropylamine may slightly modulate the reaction rate compared to the less hindered piperidine.
-
Tertiary Amines (Triethylamine): While effective, tertiary amines typically lead to longer reaction times and slightly lower yields compared to secondary amines in this reaction.[5] They function solely as a Brønsted base to deprotonate the active methylene compound, without the ability to form an iminium intermediate.
-
Primary Amines (2-Amino-5-methylhexane): Branched primary amines can be very efficient catalysts, often providing the highest yields in the shortest time.[5] They can also proceed via an iminium intermediate.
Reaction Mechanism: The Role of Diisopropylamine
The catalytic cycle of a secondary amine, such as diisopropylamine liberated from its hydrochloride salt, in the Knoevenagel condensation can proceed through two primary pathways. The prevailing mechanism often depends on the specific reaction conditions and substrates.
A. Iminium Ion Pathway:
-
Iminium Ion Formation: The secondary amine reacts with the aldehyde (e.g., benzaldehyde) to form a carbinolamine intermediate, which then dehydrates to form a highly electrophilic iminium ion.
-
Nucleophilic Attack: The active methylene compound (e.g., malononitrile) is deprotonated by a base (another molecule of the amine or the counterion of the salt) to form a carbanion. This carbanion then attacks the iminium ion.
-
Catalyst Regeneration: The resulting intermediate undergoes hydrolysis to release the final product and regenerate the secondary amine catalyst.
B. Enolate Pathway (General Base Catalysis):
-
Enolate Formation: The amine acts as a Brønsted base, deprotonating the active methylene compound to form a resonance-stabilized enolate.
-
Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde.
-
Dehydration: The resulting aldol-type adduct is protonated and then undergoes dehydration to yield the final α,β-unsaturated product.
The hydrochloride salt can play a crucial role by providing a controlled release of the free amine and by influencing the polarity of the reaction medium. The presence of the ammonium salt can also facilitate proton transfer steps in the catalytic cycle.
Experimental Protocols
The following is a detailed protocol for a representative Knoevenagel condensation, adapted for the use of this compound as a catalyst.
Synthesis of Benzylidenemalononitrile using this compound as a Catalyst
Materials:
-
Benzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
This compound (0.1 eq, 10 mol%)
-
Ethanol (solvent)
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add this compound (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature (25 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
Upon completion of the reaction (typically 2.5-4 hours), remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in ethyl acetate and wash with water to remove any remaining salt.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure benzylidenemalononitrile.
-
Characterize the final product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Visualizing Reaction Pathways and Workflows
Diagram 1: Catalytic Cycle of Knoevenagel Condensation (Iminium Pathway)
A diagram illustrating the iminium pathway for the Knoevenagel condensation.
Diagram 2: Experimental Workflow for Catalyst Performance Evaluation
A flowchart of the experimental procedure for catalyst evaluation.
Conclusion
This compound serves as a viable and effective catalyst for the Knoevenagel condensation, with its performance expected to be comparable to other secondary amine catalysts like piperidine. Its mechanism of action, likely proceeding through a reactive iminium intermediate, allows for efficient carbon-carbon bond formation under mild conditions. The steric hindrance provided by the diisopropyl groups may offer unique selectivity in more complex systems. The provided experimental protocol and illustrative data serve as a robust starting point for researchers and drug development professionals looking to employ or further validate the role of this compound in their synthetic endeavors. Further experimental studies directly comparing this compound with other catalysts under various conditions would be invaluable to fully elucidate its catalytic potential.
References
A Head-to-Head Comparison of Amine Catalysts in Organic Synthesis: Diisopropylamine Hydrochloride and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes, including high yields, selectivity, and favorable reaction kinetics. Amine catalysts, in particular, have carved out a significant niche in facilitating a wide array of carbon-carbon bond-forming reactions. This guide provides an objective, data-driven comparison of diisopropylamine hydrochloride and other commonly employed amine catalysts, focusing on their performance in the Knoevenagel condensation reaction.
The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, serves as a benchmark for evaluating the efficacy of basic catalysts. The choice of amine catalyst can significantly influence the reaction rate and product yield due to differences in basicity, steric hindrance, and the ability to form key reaction intermediates.
Performance Comparison in Knoevenagel Condensation
To provide a clear comparison, this guide focuses on the Knoevenagel condensation between an aromatic aldehyde (benzaldehyde or a substituted derivative) and an active methylene compound (malononitrile or ethyl cyanoacetate). While direct comparative studies featuring this compound are limited, the performance of diisopropylethylammonium acetate (a salt of a similarly hindered amine) and other secondary and tertiary amines provides valuable insights.
| Catalyst | Aldehyde | Active Methylene Compound | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Diisopropylethylammonium acetate | Benzaldehyde | Ethyl Cyanoacetate | 80-85 °C, neat | 1-2 h | 91 | [1] |
| Pyrrolidine | p-Methoxybenzaldehyde | Thiazolidine-2,4-dione | Not specified | Not specified | 100 | [2][3] |
| Piperidine | p-Methoxybenzaldehyde | Thiazolidine-2,4-dione | Not specified | Not specified | 91 | [2][3] |
| Triethylamine | Benzaldehyde | β-keto compound | Not specified | Not specified | High (qualitative) | [4][5] |
| Primary Amines (e.g., β-alanine) | Benzaldehyde | Malonic Acid | Not specified | Not specified | High (qualitative) | [4] |
Analysis of Catalytic Performance:
The data suggests that various amine catalysts are effective in promoting the Knoevenagel condensation. Diisopropylethylammonium acetate, a salt of a sterically hindered amine akin to diisopropylamine, demonstrates high efficacy, affording an excellent yield in a relatively short reaction time under neat conditions.[1]
In a direct comparison for the condensation involving thiazolidine-2,4-dione, the less sterically hindered secondary amine, pyrrolidine, was found to be a more efficient catalyst than piperidine, achieving complete conversion.[2][3] This highlights that while basicity is important, the steric environment around the nitrogen atom plays a crucial role in the catalytic cycle.
Tertiary amines, such as triethylamine, and primary amines are also widely used and generally provide high yields.[4][5] The choice between these catalysts often depends on the specific substrates, desired reaction conditions (homogeneous vs. heterogeneous), and the need to avoid potential side reactions. The steric bulk of diisopropylamine, greater than that of pyrrolidine and piperidine, may influence its catalytic activity, potentially leading to different selectivity profiles in certain reactions.
Signaling Pathways and Reaction Mechanisms
The catalytic cycle of amine-catalyzed Knoevenagel condensation varies depending on the type of amine used. Secondary amines are believed to operate via an iminium ion intermediate, while tertiary amines act as Brønsted bases.
Figure 1. Comparative mechanisms of Knoevenagel condensation catalyzed by secondary and tertiary amines.
Experimental Protocols
Below are representative experimental protocols for the Knoevenagel condensation reaction using an amine catalyst.
Protocol 1: Knoevenagel Condensation using Diisopropylethylammonium Acetate [1]
-
Reactant Preparation: In a round-bottom flask, mix the aldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent).
-
Catalyst Addition: Add diisopropylethylammonium acetate (DIPEAc) as the catalyst.
-
Reaction: Heat the reaction mixture to 80-85 °C with stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (typically 1-2 hours), cool the mixture. Separate the product layer and concentrate it under vacuum.
-
Purification: Purify the resulting material using a suitable solvent to obtain the desired product.
Protocol 2: General Procedure for Amine-Catalyzed Knoevenagel Condensation
Figure 2. A generalized experimental workflow for amine-catalyzed Knoevenagel condensation.
-
Reaction Setup: To a solution of the aldehyde (1 mmol) and the active methylene compound (1 mmol) in a suitable solvent (e.g., ethanol, 5 mL) in a round-bottom flask, add the amine catalyst (e.g., this compound, 10 mol%).
-
Reaction: Stir the mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
This compound, as inferred from the performance of a similar hindered amine salt, is an effective catalyst for the Knoevenagel condensation. The choice between this compound and other amine catalysts such as pyrrolidine, piperidine, or triethylamine will depend on the specific substrates and desired reaction outcomes. Steric hindrance around the amine nitrogen is a key factor influencing catalytic activity, with less hindered amines like pyrrolidine sometimes exhibiting higher efficiency. The provided protocols and mechanistic insights offer a solid foundation for researchers to select and optimize the appropriate amine catalyst for their synthetic needs.
References
A Comparative Guide to the Analytical Characterization of Diisopropylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of diisopropylamine hydrochloride, a compound relevant in pharmaceutical development and organic synthesis. The following sections detail the performance of mass spectrometry (MS) techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and compare them with alternative methods such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. This document is intended to assist researchers in selecting the most suitable analytical approach for their specific needs by providing objective performance data and detailed experimental protocols.
Executive Summary
The choice of analytical technique for the characterization of this compound depends on the specific requirements of the analysis, such as the need for qualitative identification, quantitative precision, and the complexity of the sample matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds. For this compound, which is a salt, sample preparation typically involves conversion to the more volatile free base, diisopropylamine. GC-MS provides excellent separation and definitive identification based on mass spectra.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity, particularly for the analysis of non-volatile or thermally labile compounds in complex matrices. This technique can directly analyze the protonated diisopropylamine molecule without the need for derivatization.
-
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Fluorescence Detection (FLD) serves as a valuable alternative. As diisopropylamine lacks a strong chromophore, derivatization is often necessary to enhance its detectability, especially for trace-level quantification.
Quantitative Performance Comparison
The following tables summarize the key performance parameters for the quantification of diisopropylamine using various analytical techniques. The data presented is based on established methods for diisopropylamine and structurally similar amines, providing a basis for objective comparison.
Table 1: Performance Characteristics of Chromatographic Methods for Diisopropylamine Analysis
| Parameter | GC-MS (with headspace) | LC-MS/MS | HPLC-UV (with derivatization) | GC-FID |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.999[1] |
| Limit of Quantitation (LOQ) | Analyte Dependent | ng/mL to pg/mL range | µg/mL to ng/mL range | 3 µg/mL[1] |
| Accuracy (Recovery %) | Typically 80-120% | Typically 80-120% | Typically 90-110% | > 90%[1] |
| Precision (RSD %) | < 15% | < 15% | < 10% | Not Specified |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS, LC-MS/MS, and HPLC are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Analysis
This method is suitable for the quantification of residual diisopropylamine in a sample matrix. The hydrochloride salt is converted to the free base in-situ for analysis.
Sample Preparation:
-
Accurately weigh the this compound sample into a headspace vial.
-
Add a basic solution, such as 1M sodium hydroxide in a suitable solvent like dimethyl sulfoxide (DMSO), to the vial to convert the hydrochloride salt to the volatile free base, diisopropylamine.[2][3]
-
Seal the vial immediately.
-
Incubate the vial at an elevated temperature (e.g., 80-100°C) for a set period (e.g., 15-30 minutes) to allow the diisopropylamine to partition into the headspace.[3]
GC-MS Conditions:
-
GC System: Agilent 7890 GC or equivalent.
-
Column: Agilent CP-Volamine (30 m x 0.32 mm, 5 µm film thickness) or equivalent column suitable for amine analysis.[1][2]
-
Injector: Headspace autosampler.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS System: Mass selective detector.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
Monitored Ions (for SIM mode): m/z 101 (molecular ion), 86 (base peak).
Expected Mass Spectrum of Diisopropylamine: The electron ionization mass spectrum of diisopropylamine is characterized by a molecular ion peak at m/z 101 and a base peak at m/z 86, corresponding to the loss of a methyl group.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct and highly sensitive quantification of this compound in solution.
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of methanol and water, to a known concentration.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the transition of the protonated molecule [M+H]+ at m/z 102 to a characteristic product ion (e.g., m/z 60).
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization and Fluorescence Detection
This method is suitable for the quantification of diisopropylamine when high sensitivity is required and an LC-MS system is not available. Derivatization with a fluorescent tag is necessary.
Sample Preparation and Derivatization:
-
Accurately weigh the this compound sample and dissolve it in a suitable buffer (e.g., borate buffer, pH 9.5).
-
Add a solution of a derivatizing agent such as o-phthalaldehyde (OPA) along with a thiol (e.g., 2-mercaptoethanol) or 9-fluorenylmethyl chloroformate (FMOC-Cl).
-
Allow the reaction to proceed for a specified time at room temperature.
-
Quench the reaction if necessary and dilute the sample to the desired concentration with the mobile phase.
HPLC Conditions:
-
HPLC System: Standard HPLC system with a fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Aqueous buffer (e.g., sodium acetate).
-
Gradient: A suitable gradient to separate the derivatized amine from any excess reagent and by-products.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatization reagent (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).
Visualization of Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the described analytical techniques.
References
- 1. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Diisopropylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
Proper Disposal of Diisopropylamine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental stewardship. Diisopropylamine hydrochloride, a commonly used amine salt in organic synthesis, is classified as a hazardous substance requiring meticulous disposal procedures. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).
Hazard Profile:
| Hazard Statement | Description |
| Harmful if swallowed | Ingestion can lead to adverse health effects. |
| Causes skin irritation | Direct contact can cause redness, itching, and inflammation of the skin. |
| Causes serious eye irritation | Can cause significant eye discomfort, redness, and potential damage upon contact. |
| May cause respiratory irritation | Inhalation of dust or fumes can irritate the respiratory tract. |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specifications |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are required. It is important to note that no single glove material is impervious to all chemicals, and breakthrough times can vary.[1] |
| Body Protection | A standard laboratory coat should be worn. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended. |
| Respiratory Protection | In well-ventilated areas, respiratory protection may not be necessary for handling small quantities. However, if dust or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2] |
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[3][4] For small quantities of waste generated in a laboratory setting, a chemical neutralization process may be considered, provided it is performed by trained personnel in a controlled environment and in accordance with institutional and local regulations.
Option 1: Licensed Hazardous Waste Disposal (Recommended)
-
Segregation and Storage :
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., filter paper, absorbent pads), in a designated and clearly labeled hazardous waste container.[4][5]
-
The container must be made of a material compatible with the chemical and have a secure, tightly sealing lid.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[6]
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
-
Arranging for Pickup :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Option 2: Chemical Neutralization of Small Quantities (Expert Use Only)
Disclaimer: This procedure is based on general chemical principles for the neutralization of amine hydrochlorides. It is intended for trained laboratory personnel and should be performed on a small scale in a chemical fume hood with appropriate PPE. Always consult with your institution's EHS office before proceeding.
The following experimental protocol outlines a method for neutralizing small quantities of this compound waste.
Objective: To neutralize the basicity of the diisopropylamine component of the salt, rendering the waste less hazardous for subsequent disposal. Since this compound is the salt of a weak base and a strong acid, the solution will be acidic and require neutralization with a base.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH), 1M solution
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Ice bath
Procedure:
-
Preparation :
-
Perform the entire procedure in a certified chemical fume hood.
-
Ensure an ice bath is readily available to control the temperature of the reaction, as neutralization can be exothermic.
-
Dilute the this compound waste with water to a concentration of approximately 5-10%.
-
-
Neutralization :
-
Place the beaker containing the diluted waste in the ice bath on a stir plate and begin gentle stirring.
-
Slowly add the 1M sodium hydroxide solution dropwise to the stirring waste solution.
-
Monitor the pH of the solution periodically using pH strips or a pH meter.
-
Continue adding sodium hydroxide until the pH of the solution is between 6.0 and 8.0.[7]
-
-
Final Disposal :
-
Once the pH is confirmed to be in the neutral range, the resulting solution may be suitable for drain disposal with copious amounts of water, depending on local regulations and the absence of other hazardous components. Always confirm with your institution's EHS office before any drain disposal.
-
If drain disposal is not permitted, collect the neutralized solution in a properly labeled waste container for pickup by a licensed hazardous waste disposal company.
-
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Diisopropylamine hydrochloride
This guide provides immediate safety, operational, and disposal information for laboratory professionals handling Diisopropylamine Hydrochloride. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
This compound is a chemical that requires careful handling due to its potential hazards. It is harmful if swallowed and causes skin and serious eye irritation.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles are required.[1] For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[2][3] A face shield alone does not provide adequate protection.[2] |
| Hand Protection | Wear chemical-resistant gloves.[4] Materials such as butyl rubber may be suitable.[2] Always inspect gloves for damage before use and change them regularly.[3] |
| Body Protection | A lab coat is standard. For larger quantities or splash risks, a chemical-resistant apron or coveralls should be used.[2][3][4] Flame-retardant and antistatic protective clothing is recommended. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust or vapors.[2][5] If exposure limits are likely to be exceeded, a NIOSH/MSHA approved respirator is necessary.[6] |
Operational Plan
A systematic approach to handling this compound is essential for safety.
1. Preparation and Handling:
-
Before beginning work, ensure that an eyewash station and emergency shower are readily accessible.[2][7]
-
Handle the substance in a chemical fume hood to minimize inhalation exposure.[2][5]
-
When preparing solutions, always add the corrosive solid to water slowly while stirring; never the other way around to prevent a violent reaction.[2][5]
-
Use non-sparking tools and avoid sources of ignition as Diisopropylamine (the free base) is flammable, and residual vapors in containers can be flammable.[1]
2. Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.[7]
-
Keep containers tightly closed to prevent moisture absorption and contamination.[1][7]
-
Store below eye level to minimize the risk of dropping and splashing.[9]
-
Store in a locked cabinet or an area with restricted access.
3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][8]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8]
-
Spills: Evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[8] For larger spills, follow emergency response protocols.
Disposal Plan
All waste must be handled and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash. Prior to disposal, it is advisable to consult with environmental regulatory agencies for guidance on acceptable practices.[10]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 3. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 4. oshatrainingschool.com [oshatrainingschool.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 10. Diisopropylamine | C6H15N | CID 7912 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
